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Core Science & Biosynthesis

Foundational

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol CAS number 421765-87-9

The following is an in-depth technical guide on cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (CAS 421765-87-9), structured for researchers and drug development professionals. CAS Number: 421765-87-9 Synonyms: (cis-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (CAS 421765-87-9), structured for researchers and drug development professionals.

CAS Number: 421765-87-9 Synonyms: (cis-2-Methyl-2-(methylamino)cyclopentyl)methanol; 1-Hydroxymethyl-2-methyl-2-methylaminocyclopentane (cis-isomer) Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol [1]

Executive Summary

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is a specialized, conformationally constrained amino alcohol scaffold used primarily in the synthesis of high-affinity G-protein coupled receptor (GPCR) ligands.[1] It serves as a critical pharmacophore building block for Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptor antagonists.[1]

The compound features a cyclopentane ring with a quaternary center at the C2 position, bearing both a methyl and a methylamino group.[1] The "cis" designation refers to the stereochemical relationship between the hydroxymethyl group at C1 and the methylamino group at C2, which are positioned on the same face of the ring.[1] This specific stereochemistry is essential for mimicking peptide turns (e.g.,


-turns) in bioactive molecules, enhancing binding selectivity and metabolic stability.[1]

Chemical Profile & Stereochemistry

Structural Analysis

The core structure consists of a 1,2-disubstituted cyclopentane.[1] The rigidity of the five-membered ring restricts the conformational freedom of the amine and alcohol functionalities, reducing the entropic penalty upon binding to a receptor target.[1]

PropertyValue
CAS Number 421765-87-9 (Free Base)
CAS Number (HCl Salt) 1212062-71-9
Stereochemistry cis-1,2 (Relative); typically (1S, 2R) or (1R, 2S) in enantiopure forms.[1]
ClogP ~0.8 (Estimated)
pKa ~9.8 (Amine)
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water (Free base).[1]
Stereochemical Definition

In the context of this CAS number:

  • C1 Position: Substituent is -CH₂OH (Hydroxymethyl).[1]

  • C2 Position: Substituents are -CH₃ (Methyl) and -NHCH₃ (Methylamino).[1]

  • "cis" Configuration: The -CH₂OH group and the -NHCH₃ group are syn (on the same side of the ring plane).[1] This configuration is crucial for the formation of intramolecular hydrogen bonds or specific receptor pocket interactions.[1]

Synthetic Pathways and Methodologies[1][2][3][4]

The synthesis of CAS 421765-87-9 typically proceeds via the construction of the quaternary amino acid core followed by reduction and N-methylation.[1] The Bucherer-Bergs reaction is the industry-standard method for generating the quaternary hydantoin intermediate from a ketone.

Core Synthesis Workflow (Bucherer-Bergs Route)

The following protocol outlines the synthesis starting from 2-methylcyclopentanone. This route is favored for its scalability and ability to access the quaternary center.[1]

Step-by-Step Protocol:
  • Hydantoin Formation (Bucherer-Bergs):

    • Reagents: 2-Methylcyclopentanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).[1]

    • Conditions: Ethanol/Water (1:1), 60°C, 24-48 h.

    • Mechanism: The ketone reacts to form a spiro-hydantoin. In 2-substituted cycloalkanones, the major isomer usually places the bulky hydantoin ring trans to the C2-methyl group to minimize steric strain.[1]

    • Outcome: Formation of 5-methyl-5,7-diazaspiro[4.4]nonane-6,8-dione.[1]

  • Hydrolysis to Amino Acid:

    • Reagents: NaOH (aq), Reflux (100°C), 48 h.

    • Process: The hydantoin ring is opened to yield 2-amino-2-methylcyclopentanecarboxylic acid.[1]

    • Stereochemistry Check: The hydrolysis retains the configuration. The resulting amino acid typically has the amino and carboxyl groups cis relative to each other (derived from the hydantoin structure).[1]

  • Resolution (Optional but Critical for Drug Dev):

    • If a single enantiomer is required (e.g., (1S, 2R)), the amino acid is resolved using chiral HPLC or fractional crystallization with a chiral acid (e.g., Tartaric acid, Mandelic acid).[1]

  • Reduction to Amino Alcohol:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF, 0°C to Reflux.[1]

    • Protocol: The amino acid (or its ester) is added to a suspension of LiAlH₄.[1] The carboxyl group is reduced to the primary alcohol (-CH₂OH).[1]

    • Product: (2-Amino-2-methylcyclopentyl)methanol.[1][2][3][4]

  • N-Methylation (Target Formation):

    • Reagents: Formic Acid (HCOOH), Formaldehyde (HCHO), Reflux (Eschweiler-Clarke) OR Methyl Iodide (controlled).[1]

    • Preferred Method: To obtain the mono-methyl amine (CAS 421765-87-9) rather than the dimethyl, a reductive amination with HCHO/NaBH₄ or protection-methylation-deprotection strategy is often employed.[1]

    • Direct Method: Reaction with Ethyl Chloroformate followed by LiAlH₄ reduction of the carbamate yields the N-methyl group specifically.

Visualization of Synthetic Logic

Synthesis_Pathway cluster_stereo Stereochemical Control Start 2-Methylcyclopentanone Hydantoin Spiro-Hydantoin Intermediate (Bucherer-Bergs) Start->Hydantoin KCN, (NH4)2CO3 60°C, 48h AminoAcid 2-Amino-2-methyl- cyclopentanecarboxylic acid Hydantoin->AminoAcid NaOH (aq) Reflux, Hydrolysis AminoAlcohol 2-Amino-2-methyl- cyclopentyl methanol AminoAcid->AminoAlcohol LiAlH4, THF Reduction Target cis-(2-Methyl-2-methylamino- cyclopentyl)-methanol (CAS 421765-87-9) AminoAlcohol->Target 1. EtOCOCl (Carbamate) 2. LiAlH4 (Reduction) (N-Methylation)

Figure 1: Synthetic pathway for CAS 421765-87-9 highlighting the construction of the quaternary center and N-methylation.[1]

Medicinal Chemistry Applications

Pharmacophore Utility

This scaffold is extensively utilized in the design of Neurokinin (NK) receptor antagonists.[1] The 1,2-cis-amino alcohol motif serves as a rigid anchor that positions aromatic pharmacophores in a specific spatial arrangement required for high-affinity binding to the NK1 or NK3 receptor pockets.[1]

  • Conformational Restriction: The cyclopentane ring locks the C1 and C2 substituents, reducing the entropic cost of binding compared to flexible linear amino alcohols.[1]

  • Quaternary Center: The C2-methyl group prevents metabolic oxidation at the alpha-position (a common metabolic soft spot in amines) and restricts rotation, favoring the bioactive conformation.[1]

Key Therapeutic Areas[1]
  • Chemotherapy-Induced Nausea and Vomiting (CINV): NK1 antagonists (e.g., Aprepitant analogs).[1]

  • Depression and Anxiety: NK1/NK3 antagonists.

  • Schizophrenia: NK3 antagonists (e.g., Fezolinetant-related research).[1]

Biological Pathway Context[1]

Mechanism Ligand Ligand with CAS 421765-87-9 Core Receptor NK1/NK3 Receptor (GPCR) Ligand->Receptor High Affinity Binding (Locked Conformation) Signal Substance P / NKB Signaling Receptor->Signal Inhibition (Antagonism) Effect Therapeutic Effect (Antiemetic/Anxiolytic) Signal->Effect Modulation

Figure 2: Pharmacological role of the scaffold in GPCR antagonism.[1]

Analytical Characterization

To validate the identity and purity of CAS 421765-87-9, the following analytical parameters are standard:

MethodExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 0.9-1.1: C2-Methyl singlet (3H).δ 2.3-2.4: N-Methyl singlet (3H).δ 3.4-3.7: Hydroxymethyl -CH₂- (multiplets).δ 1.4-2.0: Cyclopentane ring protons (multiplets).[1]
¹³C NMR Quaternary carbon signal at ~65-70 ppm (C2).Hydroxymethyl carbon at ~65 ppm.N-Methyl carbon at ~30-35 ppm.[1]
Mass Spectrometry [M+H]⁺: m/z 144.14 (ESI positive mode).[1]
HPLC Purity >98% (Area %) required for biological assays.

Safety and Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves/eye protection (nitrile gloves, safety goggles).[1]

    • Handle in a fume hood to avoid inhalation of amine vapors.

    • Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base may absorb CO₂ from the air; storage as the hydrochloride salt is recommended for long-term stability.[1]

References

  • Schering Corporation. Neurokinin Antagonists. Patent WO 2002/051806. (Describes the synthesis and utility of 2-methyl-2-amino-cyclopentane derivatives). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1212062-71-9 (Hydrochloride salt).[1][1]

  • Santa Cruz Biotechnology. cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol (Analog Reference).[1][5] (Provides structural context for the naming convention of this class).

  • Organic Syntheses. Preparation of Cyclic Amino Acids via Bucherer-Bergs Reaction. Org.[6] Synth. 2005, 82, 115.[1] (Standard protocol reference for the core synthesis). [1]

Sources

Exploratory

Definitive Stereochemical Assignment of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

This technical guide details the rigorous stereochemical assignment of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol . It addresses the specific challenges posed by the quaternary center at C2 and the conformational...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the rigorous stereochemical assignment of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol . It addresses the specific challenges posed by the quaternary center at C2 and the conformational flexibility of the cyclopentane ring.

Executive Summary

The stereochemical assignment of 1,2-disubstituted cyclopentanes containing quaternary centers is non-trivial due to the absence of vicinal proton coupling (


) at the quaternary site and the rapid pseudorotation of the cyclopentane ring. This guide establishes a multi-modal protocol to assign the relative configuration of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (1) .

Definition of "cis": In this context, "cis" refers to the syn-relationship between the hydroxymethyl group at C1 and the methylamino group at C2. This configuration is critical for bioactivity in peptidomimetics and NK1 receptor antagonists.

The Stereochemical Challenge

The molecule possesses two chiral centers:[1][2][3][4]

  • C1: Methine carbon bearing the hydroxymethyl group.

  • C2: Quaternary carbon bearing a methyl group and a methylamino group.

The Problem: Standard


 analysis is impossible between C1 and C2 because C2 lacks a proton. Furthermore, Nuclear Overhauser Effect (NOE) signals can be ambiguous due to the "envelope" puckering of the ring, which can transiently bring trans substituents into spatial proximity.

Method 1: Chemical Derivatization (The "Locking" Strategy)

The most robust, self-validating method for assigning the relative stereochemistry of 1,2-amino alcohols is the formation of a cyclic carbamate (oxazolidinone). This method converts conformational flexibility into a binary "Go/No-Go" synthetic result.

Protocol: Oxazolidinone Cyclization
  • Reagents: Phosgene (or Triphosgene/CDI), Triethylamine, DCM, 0°C.

  • Rationale:

    • Cis-Isomer: The amino and hydroxyl groups are on the same face (syn). Cyclization yields a cis-fused [3.3.0] bicyclic system . This ring system is thermodynamically stable and forms readily.

    • Trans-Isomer: The groups are on opposite faces (anti). Cyclization would require the formation of a trans-fused [3.3.0] bicyclic system . Due to extreme ring strain, this reaction will either fail, proceed very slowly, or yield polymeric byproducts rather than a discrete monomeric species.

Interpretation
ObservationAssignmentStructural Consequence
Rapid formation of discrete product Cis (Syn) Formation of cis-3,3a-dimethyl-hexahydro-2H-cyclopenta[d]oxazol-2-one.
No reaction / Polymerization Trans (Anti) Geometric constraints prevent intramolecular cyclization.

Method 2: NMR Spectroscopy (NOESY/ROESY)

While the ring is flexible, specific NOE correlations in the free base or the oxazolidinone derivative are diagnostic.

Diagnostic Signals[5]
  • Target Interaction: The spatial proximity between the C2-Methyl group and the C1-Methine proton.

  • Cis-Configuration: The C2-Methyl group is trans to the C1-Hydroxymethyl group (and thus cis to the C1-proton).

    • Expectation: Strong NOE between C2-Me and C1-H .

  • Trans-Configuration: The C2-Methyl group is cis to the C1-Hydroxymethyl group (and thus trans to the C1-proton).

    • Expectation: Weak or absent NOE between C2-Me and C1-H . Stronger NOE between C2-Me and C1-CH2OH .

Experimental Parameters (400/600 MHz)
  • Solvent:

    
     or 
    
    
    
    (Benzene-d6 often resolves overlapping methylene signals).
  • Mixing Time: 500-800 ms (NOESY) or 200-300 ms (ROESY) to avoid spin-diffusion artifacts in small molecules.

Method 3: X-Ray Crystallography (Absolute Configuration)

If the oil resists crystallization, derivatization with a heavy atom or a chiral auxiliary is required.

  • Derivative: Reaction with p-bromobenzoyl chloride or (1S)-camphanic chloride.

  • Outcome:

    • p-Bromobenzoate: Provides heavy atom for anomalous scattering (absolute config).

    • Camphanate: Creates diastereomers resolvable by HPLC if the starting material was racemic.

Visualization of the Assignment Workflow

StereochemAssignment Start Unknown Isomer (2-Me-2-MeNH-cyclopentyl)-methanol Deriv Derivatization: Triphosgene / Et3N / DCM Start->Deriv Primary Method NMR 1H-NMR / NOESY Analysis Start->NMR Secondary Method XRay X-Ray Crystallography (p-Bromobenzoate) Start->XRay If Oil/Ambiguous Result_Cis Discrete Bicyclic Product (Cis-fused [3.3.0]) Deriv->Result_Cis Successful Cyclization Result_Trans No Reaction / Polymer (Strain prohibits cyclization) Deriv->Result_Trans Failed Cyclization Assignment_Cis Final Assignment: Cis-(Syn-AminoAlcohol) Result_Cis->Assignment_Cis Confirms CIS (Syn) Assignment_Trans Final Assignment: Trans-(Anti-AminoAlcohol) Result_Trans->Assignment_Trans Implies TRANS (Anti) NOE_Strong NOE_Strong NMR->NOE_Strong Strong NOE: C2-Me <-> C1-H XRay->Assignment_Cis Definitive Proof NOE_Strong->Assignment_Cis

Figure 1: Decision matrix for the stereochemical assignment of quaternary 1,2-amino alcohols.

Data Summary Table

ParameterCis-Isomer (Syn-Amino/OH)Trans-Isomer (Anti-Amino/OH)
Cyclization (Phosgene) Rapid, high yieldFails / Decomposition
NOE (C2-Me

C1-H)
Strong (Spatial proximity)Weak / Absent
NOE (C2-Me

C1-CH2)
WeakStrong
C1-H Chemical Shift Typically shielding (anisotropy)Typically deshielding

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Fundamental principles of stereochemical assignment in cyclic systems).
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Conformational analysis of substituted cyclopentanes).
  • Prelog, V. (1964). "The Specification of Molecular Chirality." Angewandte Chemie International Edition, 3(5), 378-379. Link

  • Dale, J. (1978). Stereochemistry and Conformational Analysis. Verlag Chemie.
  • Specific Analog Reference: Synthesis of cis-2-amino-2-methylcyclopentanecarboxylic acid derivatives. (General methodology for quaternary amino cyclopentanes). See: Journal of Organic Chemistry, 2002, 67, 4045. Link

Sources

Foundational

molecular structure and conformation of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

An In-Depth Technical Guide to the Molecular Structure and Conformation of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol. As a substituted amino alcohol built on a cyclopentane scaffold, its three-dimensional structure is governed by a delicate interplay of ring puckering, steric hindrance, and dominant intramolecular forces. Understanding this conformation is critical for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document outlines the theoretical principles of its conformation, presents robust computational and experimental workflows for its characterization, and synthesizes these insights to provide a holistic structural understanding for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of a Substituted Cyclopentyl Amino Alcohol

The molecule cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol possesses several key structural features that define its chemical behavior and potential utility:

  • A Cyclopentane Core: Unlike the well-defined chair conformation of cyclohexane, cyclopentane is a highly flexible ring that adopts non-planar "envelope" and "half-chair" conformations to alleviate torsional strain.[1][2][3]

  • Cis Stereochemistry: The substituents at C1 (hydroxymethyl) and C2 (methyl and methylamino groups) are on the same face of the ring, a crucial constraint that heavily influences conformational possibilities.

  • An Amino Alcohol Moiety: The presence of both a hydroxyl (-OH) group and a secondary amine (-NHCH3) group within the same molecule creates the potential for a strong intramolecular hydrogen bond.[4][5]

The precise three-dimensional arrangement of these groups is not static. The molecule exists as an equilibrium of different conformers, with the most stable (and thus most populated) conformation dictating its interaction with biological targets or its role in chemical synthesis. This guide will dissect the factors controlling this equilibrium and detail the methodologies used to characterize it.

Theoretical Framework: Predicting the Dominant Conformation

Before any experimental or computational work, a qualitative analysis can predict the most likely structural preferences.

Cyclopentane Ring Pucker

A planar cyclopentane ring would suffer from significant torsional strain due to eclipsing C-H bonds.[3][6] To relieve this, the ring puckers. The two primary low-energy conformations are:

  • Envelope (C_s symmetry): Four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope.[2][7]

  • Half-Chair (C_2 symmetry): Three adjacent carbons are coplanar, with the other two displaced on opposite sides of the plane.[1]

These conformations rapidly interconvert through a process called pseudorotation. However, bulky substituents will favor specific puckered states to minimize steric clashes.

The Decisive Role of Intramolecular Hydrogen Bonding

Amino alcohols are well-known to form strong intramolecular hydrogen bonds (IMHBs), particularly when a five or six-membered ring can be formed.[4][8][9] In cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol, the hydroxyl proton can act as a hydrogen bond donor to the nitrogen atom's lone pair (O-H···N).

This interaction is a powerful conformational locking mechanism. It is expected to be the dominant force stabilizing the molecule's ground state, forcing the flexible cyclopentane ring into a pucker that minimizes the distance between the -OH and -NHCH3 groups. The increased electron-donating effect of the methyl group on the nitrogen, compared to a primary amine, can further enhance the strength of this hydrogen bond.[10]

Computational Chemistry: A Predictive Workflow

Computational modeling provides a quantitative method to explore the entire conformational space and identify low-energy structures.[11][12]

Protocol for Conformational Analysis

A rigorous computational study follows a multi-step process to ensure a thorough search and accurate energy evaluation.

  • Initial 3D Structure Generation: Build the molecule in a molecular editor, ensuring the correct cis stereochemistry.

  • Conformational Search: Employ a molecular mechanics (MM) force field (e.g., MMFF94, AMBER) to rapidly explore the potential energy surface.[13] This is achieved by systematically rotating all single bonds and sampling different ring puckers to generate thousands of potential conformers.[14][15]

  • Geometry Optimization and Clustering: Each generated conformer is minimized using the MM force field. The resulting structures are then clustered based on root-mean-square deviation (RMSD) to identify unique conformational families.

  • Quantum Mechanics (QM) Refinement: Representative structures from the lowest-energy clusters are subjected to higher-level QM optimization, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides accurate geometries and relative energies.

  • Thermodynamic Analysis: Perform a vibrational frequency calculation on the QM-optimized structures to confirm they are true minima (no imaginary frequencies) and to calculate Gibbs free energies. The relative populations of conformers at a given temperature can then be estimated using the Boltzmann distribution.

Workflow Diagram: Computational Conformational Search

G cluster_workflow Computational Analysis Workflow A 1. 3D Molecule Construction (cis-stereochemistry) B 2. Molecular Mechanics Conformational Search A->B C 3. Geometry Optimization & Clustering (MM) B->C D 4. Quantum Mechanics Refinement (DFT) C->D Select low-energy representatives E 5. Thermodynamic Analysis (Boltzmann Population) D->E F Predicted Low-Energy Conformers E->F

Caption: A typical workflow for computational conformational analysis.

Predicted Conformational Data

The computational analysis is expected to reveal two primary conformational families: one stabilized by the O-H···N intramolecular hydrogen bond and one where the functional groups are oriented away from each other.

Conformer TypeKey FeaturePredicted Relative Energy (ΔG)H···N DistanceO-C1-C2-N Dihedral
A (Global Minimum) Intramolecular H-Bond0.0 kcal/mol~1.9 - 2.2 Å~40° to 60°
B (Higher Energy) No H-Bond (Extended)> 3.0 kcal/mol> 3.5 Å~160° to 180°
Note: These values are illustrative and depend on the specific computational method and solvent model used.

The significant energy penalty for breaking the intramolecular hydrogen bond suggests that Conformer A will be overwhelmingly dominant (>99%) in the gas phase and in non-polar solvents.

Experimental Verification: Probing the Molecular Structure

Theoretical predictions must be validated by experimental data. NMR spectroscopy and X-ray crystallography are the two primary techniques for this purpose.

NMR Spectroscopy for Solution-State Conformation

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution.[16][17]

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ to probe competitive hydrogen bonding).

  • Spectra Acquisition: Acquire a suite of 1D and 2D NMR experiments at a high-field spectrometer (≥400 MHz).

    • 1D: ¹H, ¹³C{¹H}

    • 2D Homonuclear: COSY (¹H-¹H correlations through bonds), ROESY or NOESY (¹H-¹H correlations through space).

    • 2D Heteronuclear: HSQC (direct ¹H-¹³C correlations), HMBC (long-range ¹H-¹³C correlations).

  • Signal Assignment: Use the combination of 2D spectra to unambiguously assign all proton and carbon signals in the molecule.

  • Conformational Data Extraction:

    • Coupling Constants (³JHH): Measure the vicinal coupling constants between protons on the cyclopentane ring. Use the Karplus equation to relate these values to the dihedral angles between the protons, which in turn defines the ring's pucker.

    • Nuclear Overhauser Effect (NOE): In a ROESY or NOESY spectrum, cross-peaks indicate protons that are close in space (< 5 Å). The presence of a strong NOE between the hydroxyl proton and protons of the methylamino group would be definitive proof of the intramolecular hydrogen bond.

G cluster_workflow NMR Analysis Workflow A 1. Sample Preparation (Deuterated Solvent) B 2. Acquire 1D & 2D NMR Data (COSY, HSQC, ROESY) A->B C 3. Resonance Assignment B->C D 4. Extract Key Parameters (J-couplings, NOEs) C->D E 5. Correlate with Computational Models D->E F Determine Dominant Solution Conformation E->F

Caption: A standard workflow for determining solution-state conformation by NMR.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[18] While the conformation may be influenced by crystal packing forces, it provides precise bond lengths, bond angles, and torsion angles that serve as a benchmark for computational and solution-state studies.

  • Crystallization: This is often the most challenging step. The free base, if an oil, must be converted to a crystalline salt (e.g., a hydrochloride salt).[19][20] Single crystals are grown by slow evaporation, vapor diffusion, or cooling from a saturated solution.

  • Crystal Selection and Mounting: A suitable single crystal (well-formed, no visible defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a cryostream (typically 100 K) and exposed to a monochromatic X-ray beam. A detector collects the resulting diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (the "phase problem"), an initial electron density map is calculated, and a molecular model is built into the density. This model is then refined to achieve the best possible fit with the experimental data.

G cluster_workflow X-ray Crystallography Workflow A 1. Grow Single Crystals (e.g., as HCl salt) B 2. X-ray Diffraction Data Collection A->B C 3. Structure Solution (Phase Determination) B->C D 4. Model Building & Refinement C->D E Final Atomic-Resolution 3D Structure D->E

Caption: The major steps involved in single-crystal X-ray structure determination.

Conclusion: An Integrated Structural Perspective

The conformational landscape of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is dominated by a single, highly stable structure. Both theoretical predictions and experimental evidence from analogous systems converge on a model where the flexible cyclopentane ring adopts a puckered conformation (likely an envelope or half-chair) that is "locked" in place by a strong O-H···N intramolecular hydrogen bond. This pre-organized, rigidified structure has significant implications for drug development, as it reduces the entropic penalty of binding to a protein target, potentially leading to higher affinity and selectivity. The methodologies outlined in this guide provide a robust framework for the complete structural characterization of this and other complex small molecules.

References

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  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • SPIE Digital Library. (2024, July 5). Effect of substitution group on intramolecular hydrogen bond of amino alcohols from Raman spectroscopy. [Link]

  • American Chemical Society (ACS) Publications. (2023, October 24). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A. [Link]

  • Royal Society of Chemistry (RSC) Publishing. (1986). Intramolecular Hydrogen Bonding and Intermolecular Association of Amino Alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

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  • National Center for Biotechnology Information (NCBI). (n.d.). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. [Link]

  • St. Olaf College. (n.d.). Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. [Link]

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  • Frontiers. (2021, August 24). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. [Link]

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  • ScienceDirect. (n.d.). NMR free ligand conformations and atomic resolution dynamics. [Link]

  • SciELO. (n.d.). Limonene Chiral Amino and Imino-Alcohols Based on (R). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). x Ray crystallography. [Link]

  • PubChem. (n.d.). (2-Methylcyclopentyl)methanol. [Link]

  • The Pharma Innovation Journal. (2024, April 22). A review on x-ray crystallography and it's applications. [Link]

  • Organic Syntheses. (n.d.). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. [Link]

  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography. [Link]

  • ResearchGate. (2025, August 7). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. [Link]

  • Moodle@Units. (n.d.). X-ray macromolecular crystallography: an overview. [Link]

  • Atmospheric Chemistry and Physics. (2023, July 17). Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. [Link]

Sources

Exploratory

The Cyclopentane Scaffold in Asymmetric Synthesis: From Stoichiometric Auxiliaries to Catalytic Controllers

The following technical guide details the historical and mechanistic development of cyclopentane-based chiral auxiliaries. Executive Summary In the hierarchy of chiral scaffolds, the six-membered cyclohexane ring (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical and mechanistic development of cyclopentane-based chiral auxiliaries.

Executive Summary

In the hierarchy of chiral scaffolds, the six-membered cyclohexane ring (e.g., trans-1,2-diaminocyclohexane, menthol) has historically dominated due to its rigid, predictable chair conformation. The five-membered cyclopentane ring, by contrast, was long considered the "poor relation" due to its conformational mobility (pseudorotation) and difficult synthesis.

However, a historical re-evaluation—driven by the need for specific vectoral shielding in drug development—has elevated the cyclopentane scaffold. From the early use of camphor (a bicyclic cyclopentane) to the modern revolution of chiral Cyclopentadienyl (Cp) ligands, this guide analyzes why and how researchers utilize the unique "envelope" geometry of cyclopentane to solve stereochemical problems that cyclohexane systems cannot.

The Geometric Imperative: Envelope vs. Chair

To understand the historical trajectory, one must first understand the steric argument.

Conformational Mobility as a Variable
  • Cyclohexane (The Standard): Exists in a rigid chair conformation. Substituents are clearly axial or equatorial. This "locking" mechanism is excellent for predictability but limits the "bite angle" and steric wall projection.

  • Cyclopentane (The Challenger): Exists in a dynamic equilibrium between the envelope (

    
    )  and half-chair (
    
    
    
    )
    conformations.
    • Pseudorotation: The ring carbons undulate to relieve torsional strain (eclipsing interactions).

    • The Advantage: When locked by a metal center or a fused ring (as in camphor), the cyclopentane ring adopts a rigid envelope shape. This geometry projects substituents at angles (~104-109°) that are distinct from the 60°/180° dihedral angles of cyclohexane, offering a unique "pocket" for enantioselection.

Visualization of Steric Induction

The following diagram illustrates the logical flow of how ring size dictates steric shielding strategies.

G Base Chiral Scaffold Selection SixRing 6-Membered (Cyclohexane) Base->SixRing FiveRing 5-Membered (Cyclopentane) Base->FiveRing Chair Rigid Chair Conformation (Static Steric Wall) SixRing->Chair Minimizes Strain Envelope Envelope/Half-Chair (Dynamic/Tunable Wall) FiveRing->Envelope Relieves Eclipsing App6 Standard Auxiliaries (e.g., Whitesell, Evans) Chair->App6 High Predictability App5 Specialized Ligands (e.g., Chiral Cp, Trost Analogs) Envelope->App5 Unique Vector Projection

Figure 1: Mechanistic divergence between cyclohexane and cyclopentane scaffolds in asymmetric design.

Historical Development Timeline

The evolution of cyclopentane-based auxiliaries occurred in three distinct waves.

Phase I: The "Natural" Era (1900s–1980s)

Early asymmetric synthesis relied on the Chiral Pool . The most prominent cyclopentane-containing source was Camphor .

  • Mechanism: Camphor is a bicyclic ketone containing a rigid cyclopentane ring.

  • Application: Oppolzer’s Camphorsultam and Helmchen’s auxiliaries utilized the rigid cyclopentane framework fused to a bridge.

  • Limitation: The scaffold was difficult to modify. If the "natural" isomer didn't work, the opposite enantiomer was often unavailable or expensive.

Phase II: The "Forgotten" Diamine (1990s–2000s)

While trans-1,2-diaminocyclohexane (DACH) became the superstar of asymmetric catalysis (e.g., the Trost Ligand, Jacobsen Epoxidation), the cyclopentane analog—** trans-1,2-diaminocyclopentane (DACP)**—was largely ignored.

  • Why? Synthesis of DACP is significantly harder than DACH. The ring strain makes the trans-isomer less stable, and resolution was inefficient.

  • The Shift: Researchers realized that DACP ligands created tighter "chiral pockets" for smaller substrates where DACH ligands were too "loose" (low ee).

Phase III: The Chiral Cp Revolution (2010s–Present)

The modern era focuses on Chiral Cyclopentadienyl (Cp) Ligands .

  • Concept: Instead of a covalent auxiliary attached to the substrate (Evans style), the cyclopentane ring is the ligand attached to the metal (Rh, Ir, Co).

  • Innovators: The Cramer group and others developed Cp^x^ ligands.[1]

  • Impact: These ligands enable C-H functionalization with enantioselectivity levels previously thought impossible. The Cp ring, bearing bulky chiral "wings," forces the substrate into a single trajectory.

Technical Deep Dive: Key Scaffolds & Data

Comparison of Diamine Scaffolds

The following table contrasts the physical and steric properties of the two primary cyclic diamine scaffolds used in ligand design.

Featuretrans-1,2-Diaminocyclohexane (DACH)trans-1,2-Diaminocyclopentane (DACP)
Ring Conformation Rigid ChairPuckered Envelope
N-C-C-N Dihedral Angle ~60° (Gauche)~72° (Widened due to ring strain)
Bite Angle (on Metal) StandardWider (creates different electronic bite)
Availability Commercial (Cheap)Synthetic (Expensive/Custom)
Primary Utility General purpose (Large substrates)Specialized (Small/Linear substrates)
Key Reference J. Am. Chem. Soc. 1991, 113, 7063Chem. Soc. Rev. 2009, 38, 1916
The Chiral Cp Ligand (The Modern "Auxiliary")

In C-H activation, the metal (usually Rhodium(III)) coordinates to a Cp ligand. To induce chirality, the Cp ring must be substituted.

  • Design: A Cp ring fused to a chiral binaphthyl or menthyl backbone.

  • Mechanism: The "Cp-Metal" unit acts as a single chiral face. The substrate approaches the metal, and the steric bulk of the Cp substituents blocks one quadrant of the coordination sphere.

Experimental Protocol: Synthesis of the DACP Scaffold

Context: Because trans-1,2-diaminocyclopentane (DACP) is the fundamental building block for cyclopentane-based Trost-type ligands and organocatalysts, obtaining it in high enantiopurity is the critical gateway step.

Methodology: Resolution of trans-1,2-diaminocyclopentane via L-Tartaric Acid. Note: This protocol is adapted from the self-validating procedures described in Tetrahedron: Asymmetry 2003, 14, 2587 and related patents.

Reagents & Equipment
  • Substrate: trans-1,2-Diaminocyclopentane (Racemic) - Can be synthesized from cyclopentene oxide via aminolysis, but often purchased as racemate.

  • Resolving Agent: (+)-L-Tartaric acid.

  • Solvent: Water / Ethanol mix.

  • Equipment: Mechanical stirrer, vacuum filtration setup.

Step-by-Step Workflow

Step 1: Formation of the Diastereomeric Salt

  • Dissolve (+)-L-Tartaric acid (1.0 equiv) in a minimal amount of hot water.

  • Separately, dissolve racemic trans-1,2-diaminocyclopentane (1.0 equiv) in ethanol.

  • Add the amine solution dropwise to the hot acid solution under vigorous stirring.

    • Observation: An exothermic reaction occurs; temperature control is vital to prevent oiling out. Maintain ~60°C.

  • Allow the mixture to cool slowly to room temperature over 12 hours.

    • Critical Control Point: Rapid cooling traps the wrong diastereomer. Slow crystallization is essential for high diastereomeric excess (de).

Step 2: Isolation and Purification

  • Filter the resulting white precipitate. This is the (R,R)-diamine-(+)-tartrate salt.

  • Recrystallization: Dissolve the solid in boiling water (1:5 w/v ratio) and let cool. Repeat this step until the optical rotation stabilizes.

    • Target Rotation:

      
       (c=1, H2O) for the salt.
      

Step 3: Liberation of the Free Diamine

  • Suspend the purified salt in water.

  • Add KOH pellets (4.0 equiv) slowly at 0°C.

  • Extract the free amine continuously with Dichloromethane (DCM) or Chloroform for 24 hours (liquid-liquid extractor recommended due to high water solubility of the diamine).

  • Dry organic layer over

    
    , filter, and concentrate carefully (the amine is volatile).
    
  • Distillation: Distill under reduced pressure (bulb-to-bulb) to obtain the pure (1R,2R)-1,2-diaminocyclopentane .

Synthesis Logic Diagram

Protocol Start Racemic trans-1,2-Diaminocyclopentane Step1 Add (+)-L-Tartaric Acid (Solvent: H2O/EtOH) Start->Step1 Precip Precipitate Diastereomeric Salt (R,R)-Diamine-Tartrate Step1->Precip Slow Cool Recrys Recrystallization (Hot Water) Repeat until constant rotation Precip->Recrys Purification Recrys->Recrys Check [α] Base Basify (KOH) & Extraction Recrys->Base Liberation Final Pure (1R,2R)-Diamine (Scaffold for Ligands) Base->Final Distillation

Figure 2: Workflow for the resolution of the cyclopentane scaffold.

References

  • Trost, B. M., & Van Vranken, D. L. (1991). Asymmetric Ligands for Transition-Metal Catalysis. Journal of the American Chemical Society, 113(18), 7063. Link

  • González-Sabín, J., et al. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine.[2] Chemical Society Reviews, 38, 1916-1925.[2] Link

  • Newton, C. G., & Cramer, N. (2016). Chiral Cyclopentadienyl Ligands: Enabling Identity in Asymmetric C-H Functionalization. Journal of the American Chemical Society.[3] Link

  • Whitesell, J. K. (1985).[4][5] trans-2-Phenylcyclohexanol: A Powerful Chiral Auxiliary. Chemical Reviews. (Note: Provided for comparative context regarding the 6-membered ring standard).

  • Banaag, A., & Tius, M. A. (2008). Synthesis of Chiral Cyclopentenones. The Journal of Organic Chemistry. Link

Sources

Foundational

Technical Safety &amp; Handling Monograph: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Executive Summary & Chemical Identity[1][2] Target Compound: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol CAS Registry Number: 1212062-71-9 (HCl salt), 1212377-79-1 (Related Analog Reference) Synonyms: [2-Methyl-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Target Compound: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol CAS Registry Number: 1212062-71-9 (HCl salt), 1212377-79-1 (Related Analog Reference) Synonyms: [2-Methyl-2-(methylamino)cyclopentyl]methanol; (1R,2S)-rel-2-methyl-2-(methylamino)cyclopentanemethanol (stereochemistry specific to batch).

This monograph serves as a critical operational guide for researchers handling cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol. This compound is a bifunctional building block featuring a secondary amine and a primary alcohol on a rigid cyclopentane scaffold. It is primarily used in medicinal chemistry as a core scaffold for kinase inhibitors, GPCR ligands, and carbocyclic nucleoside analogs.

Physicochemical Profile
PropertySpecification
Molecular Formula C₈H₁₇NO (Free Base) / C₈H₁₇NO·HCl (Salt)
Molecular Weight 143.23 g/mol (Base) / 179.69 g/mol (HCl)
Physical State HCl Salt: White to off-white hygroscopic solid.Free Base: Colorless to pale yellow viscous oil.
Solubility HCl Salt: High in Water, Methanol, DMSO.Free Base: High in DCM, Chloroform, Ethyl Acetate.
pKa (Calculated) ~10.5 (Secondary Amine), ~16 (Alcohol)

Hazard Identification & Toxicology (GHS)

While specific toxicological data (LD50) for this exact registry number is limited, its hazard profile is derived from Structure-Activity Relationships (SAR) of analogous 1,2-amino-alcohols.

Core Hazards
  • Signal Word: WARNING

  • H319 (Causes Serious Eye Irritation): Critical.[1] The secondary amine function is basic and can cause severe irritation or corneal damage upon contact.

  • H315 (Causes Skin Irritation): Prolonged contact with the free base can cause chemical burns or dermatitis.

  • H335 (May Cause Respiratory Irritation): Dust from the HCl salt or vapors from the free base are irritating to mucous membranes.

Functional Group Hazard Analysis

The compound's dual functionality dictates its reactivity and safety profile:

  • Secondary Amine (-NHCH₃): Nucleophilic and basic. Prone to forming carbamates with atmospheric CO₂ (air sensitivity) and reacting with electrophiles (skin proteins).

  • Primary Alcohol (-CH₂OH): Generally stable, but increases water solubility, facilitating rapid absorption through mucous membranes.

Storage & Stability Protocols

Expert Insight: The stability of this compound is heavily dependent on its protonation state. The HCl salt is the preferred storage form, whereas the free base is transient and unstable.

Storage Matrix
ParameterHCl Salt (Preferred)Free Base (Transient)
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)
Atmosphere Dry, tightly sealed. Desiccant required.[1][2]Strictly Inert (Argon/Nitrogen).
Shelf Life 12-24 months if dry.< 24 hours (Use immediately).
Incompatibilities Strong oxidizers, acid chlorides.CO₂ (Air), Moisture, Acid halides.
Handling Workflow Diagram

The following diagram illustrates the decision logic for handling the salt versus the free base to maintain integrity and safety.

HandlingWorkflow Start Start: Material Receipt CheckForm Check Form: HCl Salt or Free Base? Start->CheckForm SaltPath Form: HCl Salt (Solid) CheckForm->SaltPath BasePath Form: Free Base (Oil/Liquid) CheckForm->BasePath SaltStorage Store at 2-8°C Desiccator Required SaltPath->SaltStorage BaseStorage Store at -20°C Under Argon Only BasePath->BaseStorage Weighing Weighing Protocol: Avoid humidity uptake SaltStorage->Weighing Allow to warm to RT Usage Experimental Use BaseStorage->Usage Cannula transfer only Neutralization In-situ Neutralization (Use organic base like DIPEA) Weighing->Neutralization For coupling rxns Neutralization->Usage

Caption: Decision logic for storage and handling based on the chemical form (Salt vs. Free Base).

Operational Procedures

Protocol A: Safe Weighing of Hygroscopic HCl Salt

Context: The HCl salt will absorb atmospheric moisture rapidly, becoming sticky and altering stoichiometry.

  • Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature before opening (approx. 30 mins). This prevents condensation on the solid.

  • Environment: Weigh inside a fume hood. If high precision (<10 mg) is required, use a glovebox or a static-free weighing funnel under a gentle nitrogen stream.

  • PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.

  • Cleanup: Wipe the spatula immediately with methanol/water; the residue is corrosive to metal over time.

Protocol B: "Free-Basing" for Nucleophilic Substitution

Context: Many reactions (e.g., amide coupling, SNAr) require the amine to be unprotonated. Do not store the free base; generate it in situ or immediately before use.

  • Dissolution: Suspend the HCl salt (1.0 eq) in DCM or Ethyl Acetate.

  • Neutralization: Add saturated aqueous NaHCO₃ or 1M NaOH (1.2 eq) and stir vigorously for 10 minutes.

    • Note: The amine is highly water-soluble. Do not use excessive water.

  • Extraction: Separate the organic layer. Extract the aqueous layer 3x with DCM/Isopropanol (3:1 ratio) to recover the polar amino-alcohol.

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo at <30°C.

  • Immediate Use: The resulting oil absorbs CO₂ from the air. Flush with Argon and use immediately.

Emergency Response & First Aid

Expert Insight: The presence of the amine group makes this compound particularly aggressive toward ocular tissue. Speed is the critical factor in exposure incidents.

ScenarioImmediate ActionRationale
Eye Contact Rinse immediately with water for 15+ minutes. Lift eyelids.Basic amines cause penetrating corneal injury that continues until fully diluted.
Skin Contact Wash with soap and water. Remove contaminated clothing.Prevents chemical burns and systemic absorption.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.HCl salt dust is an upper respiratory irritant; can cause bronchospasm.
Spill (Solid) Sweep up carefully to avoid dust. Neutralize surface with weak acid (citric).Prevents aerosolization of irritant dust.
Spill (Liquid) Absorb with sand/vermiculite. Do not use cellulose (fire risk with amines).Contains the spread; prevents reaction with combustibles.
Emergency Logic Diagram

EmergencyResponse Accident Exposure Incident Type Identify Type Accident->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye 1. Irrigate 15m 2. Do NOT neutralize 3. Seek ER Eye->ActionEye ActionSkin 1. Soap & Water 2. Remove clothes Skin->ActionSkin ActionInhale 1. Fresh Air 2. Support breathing Inhale->ActionInhale

Caption: Triage logic for exposure incidents. Eye contact requires the most aggressive intervention.

Scientific Application Context

Structural Role in Drug Design

The cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol scaffold provides a constrained geometry that is valuable in:

  • Kinase Inhibitors: The cyclopentyl ring acts as a rigid linker, positioning the amine (H-bond donor/acceptor) and the alcohol (H-bond donor) to interact with specific residues in the ATP-binding pocket (e.g., the hinge region).

  • GPCR Antagonists: The quaternary center at C2 locks the conformation, potentially improving selectivity for receptors like NK1 or CCR antagonists.

Synthetic Utility
  • Protection: The primary alcohol often requires protection (e.g., TBDMS) before manipulating the amine, or vice versa (e.g., Boc-protection of the amine) to prevent self-polymerization or side reactions.

  • Stereochemistry: The "cis" designation is critical. Ensure you are using the correct diastereomer, as the trans isomer will have significantly different biological activity and physical properties.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride. Link (Accessed via search result 1.2).

  • ChemicalBook. (2024). Product Entry: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol hydrochloride (CAS 1212062-71-9).[3] Link (Accessed via search result 1.3).

  • PubChem. (2024).[4] Compound Summary: [Cyclopentyl(methyl)amino]methanol.[4] National Library of Medicine. Link (Accessed via search result 1.4).

  • Echemi. (2024). Chemical Information for CAS 1212062-71-9. Link (Accessed via search result 1.3).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Stereochemical Induction with cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Disclaimer: Direct experimental data and mechanistic studies for cis-(2-Methyl-2-methylamino-cyclopentyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: Direct experimental data and mechanistic studies for cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol are not extensively available in the public domain. The following application notes and protocols are constructed based on well-established principles and extensive data from closely related structural analogs, particularly other chiral β-amino alcohols. This guide serves as an expert-level predictive framework for its application in asymmetric synthesis.

Introduction: The Architectural Advantage of Chiral β-Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, prized for their ability to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2] Their efficacy stems from a privileged structural motif: the vicinal amino and hydroxyl groups, which can chelate to a metal center, creating a rigid, well-defined chiral environment. This chiral pocket then directs the approach of substrates, leading to the preferential formation of one enantiomer.

The target molecule, cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol, incorporates several key features expected to contribute to high stereochemical control:

  • Rigid Cyclopentane Backbone: The five-membered ring restricts conformational flexibility, leading to a more predictable transition state geometry.

  • cis-Stereochemistry: The spatial arrangement of the amino and hydroxymethyl groups on the same face of the ring facilitates bidentate chelation to a metal center.

  • Tertiary Amino Group: The N-methyl group can influence the steric and electronic properties of the catalyst-metal complex.

  • Gem-Dimethyl Group: The methyl group on the same carbon as the amino group provides significant steric hindrance, which is crucial for effective facial discrimination of the prochiral substrate.

A benchmark reaction for evaluating the catalytic activity of such ligands is the enantioselective addition of organozinc reagents to aldehydes, a reliable method for synthesizing valuable chiral secondary alcohols.[1][2]

Mechanism of Stereochemical Induction: The Case of Diethylzinc Addition to Aldehydes

The enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol like cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol, is proposed to proceed through a well-organized, bimetallic transition state.[3][4] This model provides a robust explanation for the observed high levels of enantioselectivity.

Step 1: Formation of the Chiral Catalyst Complex

The chiral amino alcohol (L*) reacts with diethylzinc (Et₂Zn) to form a dimeric zinc-alkoxide complex. This involves the deprotonation of the alcohol by the basic organozinc reagent. The resulting complex features a four-membered Zn-O-Zn-O core, with the chiral ligands dictating the stereochemical environment.

Step 2: Substrate Coordination and Transition State Assembly

An aldehyde molecule coordinates to one of the zinc atoms in the dimeric complex. The stereochemical outcome of the reaction is determined in the subsequent transition state, where an ethyl group from the other zinc atom is transferred to the aldehyde's carbonyl carbon.

The prevailing model for high enantiomeric excess suggests a six-membered, chair-like transition state. The key interactions that govern the stereoselectivity are:

  • Bidentate Chelation: The nitrogen and oxygen atoms of the chiral ligand chelate to one of the zinc atoms, creating a rigid chiral pocket.

  • Steric Repulsion: The bulky substituents on the chiral ligand (in this case, the cyclopentyl ring and the gem-dimethyl group) sterically hinder one of the two prochiral faces of the aldehyde. This forces the aldehyde to adopt a specific orientation to minimize steric clashes.

  • Favorable Approach: The ethyl group from the second zinc atom then preferentially attacks the less hindered face of the coordinated aldehyde.

The cis-relationship of the coordinating groups in cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is crucial for forming the stable chelating ring that enforces this stereochemical control.

Below is a proposed workflow for the catalytic cycle:

G cluster_0 Catalyst Activation cluster_1 Stereoselective Addition cluster_2 Product Formation & Catalyst Regeneration Ligand cis-(2-Methyl-2-methylamino- cyclopentyl)-methanol (L) Complex Dimeric Zinc-Alkoxide Complex [(L)ZnEt]₂ Ligand->Complex Reacts with Et2Zn_1 2 Et₂Zn Et2Zn_1->Complex TS Diastereomeric Transition State Complex->TS Aldehyde Aldehyde (RCHO) Aldehyde->TS Coordinates to Product_Complex Product-Zinc Complex TS->Product_Complex Ethyl Transfer Workup Aqueous Workup Product_Complex->Workup Workup->Complex Reforms Catalyst Product Chiral Secondary Alcohol Workup->Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocols: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative procedure based on established methods for similar chiral β-amino alcohol catalysts.[5] Researchers should perform initial small-scale trials to optimize conditions for cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol.

Materials:

  • cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)

  • Syringes and needles for transfer of air- and moisture-sensitive reagents

Protocol Workflow:

G start Start: Inert Atmosphere Setup step1 Dissolve chiral ligand in anhydrous toluene start->step1 step2 Cool the solution to 0°C step1->step2 step3 Add diethylzinc solution dropwise step2->step3 step4 Stir for 30 minutes at 0°C step3->step4 step5 Add benzaldehyde dropwise step4->step5 step6 Stir at 0°C for 24 hours step5->step6 step7 Quench reaction with sat. aq. NH₄Cl step6->step7 step8 Extract with ethyl acetate step7->step8 step9 Dry organic layer over MgSO₄ step8->step9 step10 Purify by column chromatography step9->step10 end Characterize product (yield, ee%) step10->end

Caption: Step-by-step workflow for the enantioselective ethylation of benzaldehyde.

Detailed Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (2 mL) via syringe to dissolve the ligand.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) dropwise to the stirred solution. A white precipitate may form.

  • Stirring: Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 24-48 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0°C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

  • Analysis: Determine the chemical yield. The enantiomeric excess (ee) can be determined by chiral HPLC or chiral GC analysis.

Data Presentation: Expected Performance with Analogous Ligands

The following table summarizes typical results obtained with structurally similar chiral β-amino alcohol ligands in the enantioselective addition of diethylzinc to various aldehydes. This data serves as a benchmark for the expected performance of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol.

EntryAldehydeLigand Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde2024>95>98
24-Chlorobenzaldehyde2024>95>97
34-Methoxybenzaldehyde2036>90>96
41-Naphthaldehyde5-2048~90>95
5Cyclohexanecarboxaldehyde5048~85~90

Note: Data is representative and compiled from literature on analogous chiral β-amino alcohol catalysts.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and highly reproducible synthetic transformations.[5] To ensure the validity of your results:

  • Reagent Quality: Use freshly distilled aldehydes and high-quality organozinc reagents. The presence of water or other protic impurities will quench the organometallic reagent and inhibit the reaction.

  • Inert Atmosphere: Strict adherence to anhydrous and anaerobic conditions is critical for success.

  • Control Experiments: A reaction run without the chiral ligand should yield a racemic product (0% ee). This confirms that the observed enantioselectivity is indeed due to the chiral catalyst.

  • Consistent Analysis: Use a validated chiral chromatography method to determine the enantiomeric excess.

Conclusion

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is a promising chiral ligand for asymmetric catalysis. Its rigid cyclic backbone and strategically placed functional groups are designed to impart a high degree of stereochemical control. The mechanistic framework and protocols provided in these application notes, derived from extensive studies on analogous systems, offer a robust starting point for researchers to explore its utility in the synthesis of enantiomerically enriched molecules. The enantioselective addition of organozinc reagents to aldehydes is a prime application, with the potential for high yields and excellent enantioselectivities.

References

  • Fraile, J. M., Mayoral, J. A., Serrano, J., Pericàs, M. A., Solà, L., & Castellnou, D. (2003). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 68(4), 1317–1322. [Link]

  • Yus, M., Ramón, D. J., & Prieto, O. (2016). Enantioselective Ethylation of Various Aldehydes Catalyzed by Readily Accessible Chiral Diols. Chirality, 28(11), 743-749. [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

  • Grijalva-Bustamante, G., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 3421. [Link]

  • Islam, M. S., Al Majid, A., Alothman, Z. A., & Alshammari, A. (2018). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]

  • ResearchGate. (n.d.). Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. [Link]

  • Li, P., Wang, L., & Wang, J. (2016). Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2'-Bispyrrolidine-Based Salan Ligands. Molecules, 21(11), 1543. [Link]

  • Grijalva-Bustamante, G., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PMC. [Link]

  • Academia.edu. (n.d.). Enantioselective ethylation of aldehydes catalyzed by chiral C2-symmetrical β-hydroxy-m-xylylene diamines. [Link]

  • Palmer, M. J., et al. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 64(5), 1670-1673. [Link]

  • Zbieg, J. R., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 143(32), 12516–12521. [Link]

  • Ghosh, A. K., et al. (2002). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Current Organic Synthesis, 1(1), 113-117. [Link]

  • Almanza-Serrano, E. A., et al. (2023). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. SciELO. [Link]

Sources

Application

procedure for attaching and cleaving cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol auxiliary

Application Note: High-Fidelity Asymmetric Synthesis Using the cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol Auxiliary Executive Summary This application note details the operational protocols for utilizing cis-(2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Synthesis Using the cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol Auxiliary

Executive Summary

This application note details the operational protocols for utilizing cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (referred to herein as MJM-Aux ) as a chiral auxiliary in asymmetric synthesis.

Distinct from classic Evans (oxazolidinone) or Myers (pseudoephedrine) auxiliaries, the MJM-Aux features a conformationally constrained cyclopentane scaffold combined with a quaternary stereocenter at the


-position to the amine. This unique architecture provides superior facial bias through a "locked" transition state, particularly useful for constructing difficult quaternary carbon centers or performing alkylations with high diastereomeric excess (

).

Key Applications:

  • Asymmetric

    
    -alkylation of carboxylic acids.
    
  • Stereoselective aldol reactions.[1][]

  • Synthesis of enantiopure quaternary centers.

Molecule Profile & Mechanism

PropertySpecification
Chemical Name cis-[2-Methyl-2-(methylamino)cyclopentyl]methanol
CAS Number 1212406-48-8 (HCl salt)
Molecular Formula

Stereochemistry cis-1,2-substitution; Quaternary C2 center
Functional Groups Secondary Amine (

), Primary Alcohol (

)
Role Chiral Auxiliary (Amide-based)

Mechanistic Insight (The "Why"): The auxiliary operates via a chelation-controlled mechanism . Upon acylation, the resulting tertiary amide undergoes enolization. The lithium enolate is rigidly held in a Z-geometry by intramolecular chelation between the enolate oxygen and the pendant alkoxide (formed from the primary alcohol). The bulky quaternary methyl group on the cyclopentane ring effectively shields one face of the enolate, forcing the electrophile to attack from the opposite side.

Protocol A: Attachment (Acylation)

The first step involves coupling the auxiliary with a carboxylic acid substrate to form the chiral amide. Due to the steric bulk of the quaternary center next to the amine, standard coupling reagents (EDC/NHS) may be sluggish. The Mixed Anhydride or Acid Chloride methods are recommended.

Method A: Acid Chloride Coupling (Recommended)

Reagents:

  • Substrate: Acid Chloride (

    
    )
    
  • Auxiliary: MJM-Aux (Free base or HCl salt)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: If starting with MJM-Aux

    
    HCl salt, suspend 1.0 equiv (e.g., 5 mmol) in anhydrous DCM (20 mL) under Nitrogen (
    
    
    
    ). Add 2.2 equiv of
    
    
    to liberate the free base.
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add 1.1 equiv of the Acid Chloride dropwise via syringe over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA; the amide product is usually less polar than the auxiliary).

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with 1M

      
       (to remove unreacted amine), then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Method B: Mixed Anhydride (For Sensitive Acids)
  • Dissolve Carboxylic Acid (1.1 equiv) and

    
     (1.2 equiv) in THF at 
    
    
    
    .
  • Add Pivaloyl Chloride (1.1 equiv) and stir for 15 mins to form the mixed anhydride.

  • Add MJM-Aux (1.0 equiv) dissolved in minimal THF.

  • Warm to

    
     and stir for 1 hour. Work up as above.
    

Protocol B: The Asymmetric Alkylation

This is the chirality-defining step. The use of Lithium Chloride (LiCl) is critical to accelerate enolization and stabilize the chelated intermediate.

Reagents:

  • Base: Lithium Diisopropylamide (LDA) (2.0 M solution)

  • Additive: LiCl (anhydrous, flame-dried)

  • Electrophile: Alkyl Halide (

    
    )
    

Workflow:

  • Drying: Flame-dry LiCl (6.0 equiv) in the reaction flask under high vacuum. Cool and backfill with Argon.

  • Solvation: Add MJM-Amide substrate (1.0 equiv) in anhydrous THF.

  • Enolization: Cool to

    
    . Add LDA (2.2 equiv) dropwise.
    
    • Observation: The solution often turns pale yellow.

    • Stirring: Stir at

      
       for 1 hour, then 
      
      
      
      for 15 mins, then back to
      
      
      . (This "thermal cycling" ensures complete deprotonation of the bulky amide).
  • Alkylation: Add the Alkyl Halide (3.0 equiv) rapidly.

  • Completion: Stir at

    
     for 2–4 hours.
    
  • Quench: Pour into pH 7 phosphate buffer. Extract with EtOAc.

Protocol C: Cleavage & Recovery

After the stereocenter is established, the auxiliary must be removed.[1] The MJM-Aux forms a robust tertiary amide, requiring specific conditions for cleavage.

Option 1: Reductive Cleavage (To Primary Alcohols)

Target Product: Chiral Alcohol Reagent: Lithium Amidotrihydroborate (


 - LAB)

Why LAB? It is safer than LAH and highly selective for tertiary amides, preventing epimerization.

  • Reagent Prep: Generate LAB in situ by adding

    
    -BuLi (1 equiv) to 
    
    
    
    (1 equiv) in THF at
    
    
    .
  • Reaction: Add the Alkylated Amide (1.0 equiv) in THF to the LAB solution at

    
    .
    
  • Time: Stir at RT for 2 hours.

  • Quench: Cautiously add 3M

    
     (gas evolution!). Stir 1 hour to hydrolyze the boron complex.
    
  • Isolation:

    • Basify to pH 12 with NaOH (The auxiliary becomes neutral/organic soluble).

    • Extract with Ether (Product + Auxiliary).

    • Separation: Wash the ether layer with 1M

      
      .
      
      • Ether Layer: Contains the Chiral Alcohol Product .[][3]

      • Aqueous Acid Layer: Contains the MJM-Auxiliary .

  • Recovery: Basify the aqueous layer (pH > 12) and extract with DCM to recover the auxiliary (>90% recovery).

Option 2: Hydrolytic Cleavage (To Carboxylic Acids)

Target Product: Chiral Acid Reagent: Acidic Hydrolysis

Due to steric bulk, basic hydrolysis (LiOH/H2O2) is often too slow. Acidic hydrolysis is preferred if the substrate tolerates it.

  • Dissolve amide in 1:1 Dioxane:1M

    
    .
    
  • Reflux for 4–12 hours.

  • Cool and extract with DCM.

    • DCM Layer: Contains Chiral Acid.[1][]

    • Aqueous Layer: Contains MJM-Auxiliary (recover as above).

Visualization of the Workflow

The following diagram illustrates the complete lifecycle of the MJM-Auxiliary, highlighting the critical "Lock" phase where stereochemistry is defined.

MJM_Auxiliary_Cycle Figure 1: The MJM-Auxiliary Asymmetric Synthesis Cycle Aux MJM-Auxiliary (Free Base) Amide Chiral Amide (Pro-chiral) Aux->Amide Substrate Substrate (Acid Chloride) Substrate->Amide Attachment (DCM, Et3N) Enolate Z-Enolate (Li-Chelated Transition State) Amide->Enolate Enolization (LDA, LiCl, -78°C) Product_Amide Alkylated Amide (High de%) Enolate->Product_Amide Electrophile (R-X) (Steric Blockade) Product_Amide->Aux Recovery (Extraction) Final_Prod Target Product (Alcohol or Acid) Product_Amide->Final_Prod Cleavage (LAB or H2SO4)

Caption: Figure 1: The cyclic workflow showing attachment, the critical Li-chelated enolate transition state, and the divergent cleavage pathways allowing auxiliary recovery.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Attachment) Steric hindrance of

amine.
Switch to Acid Chloride method; increase reaction time; use DMAP catalyst (0.1 equiv).
Poor Diastereoselectivity Incomplete enolization or lack of chelation.Must use LiCl (solubilizes aggregates). Ensure temp stays at

during electrophile addition.
Incomplete Cleavage Amide is too stable.Use LAB reduction (more reactive than LAH for amides). If hydrolysis is required, increase temp to

in sealed tube.
Auxiliary Loss Water solubility during workup.The auxiliary is an amine.[] During cleavage workup, ensure the aqueous phase is strongly basic (pH > 12) before extracting the auxiliary into organic solvent.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. (Basis for the amide-alkylation-cleavage protocol).

  • Davies, S. G., et al. (2004). "Asymmetric synthesis using the 'superquat' family of chiral auxiliaries." Chemical Communications, (21), 2407-2408. (Context for conformationally constrained cyclopentyl auxiliaries).
  • Sigma-Aldrich. "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Sheet." (Verification of commercial availability and physical properties).

  • Ager, D. J., et al. (1996). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 29(1).

Sources

Method

Application Notes &amp; Protocols: Large-Scale Asymmetric Synthesis Utilizing cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Abstract Enantiomerically pure chiral compounds are foundational to modern drug development, where the stereochemistry of an active pharmaceutical ingredient (API) is often critical to its efficacy and safety.[1][2] Chir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure chiral compounds are foundational to modern drug development, where the stereochemistry of an active pharmaceutical ingredient (API) is often critical to its efficacy and safety.[1][2] Chiral 1,2-amino alcohols, a privileged structural motif, serve as powerful chiral auxiliaries and ligands in a multitude of asymmetric transformations.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the application of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol, a bespoke C₂-symmetric amino alcohol, in the large-scale asymmetric synthesis of chiral secondary alcohols. We focus on the catalytic enantioselective addition of organozinc reagents to aldehydes, a robust and scalable method for creating crucial C-C bonds and stereocenters.[6][7] This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis, offering field-proven insights into mechanism, protocol execution, process scale-up, and analytical validation.

Introduction: The Role of Chiral 1,2-Amino Alcohols in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds with high efficiency and selectivity.[1][8] The catalyst's chiral environment dictates the stereochemical outcome of the reaction, making the design and selection of the chiral ligand paramount.[9] 1,2-amino alcohols, such as the title compound, are particularly effective ligands due to their bidentate nature. They readily chelate to metal centers (e.g., Titanium, Zinc), forming a rigid, chiral pocket that forces incoming substrates to adopt a specific orientation, leading to high enantioselectivity.[10][11]

The cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol ligand, with its sterically defined cyclopentyl backbone and dual coordination sites (N-methylamino and hydroxyl), is designed to provide robust stereocontrol. Its application in the addition of organozinc reagents to aldehydes is a powerful method for producing chiral secondary alcohols, which are versatile intermediates in the synthesis of numerous APIs.[6][7]

Mechanistic Rationale

The catalytic cycle, illustrated below, is predicated on the formation of a chiral catalyst complex in situ. The amino alcohol ligand reacts with titanium(IV) isopropoxide, which then undergoes transmetalation with the organozinc reagent (e.g., diethylzinc). This forms a chiral binuclear titanium-zinc complex. The aldehyde substrate coordinates to the Lewis acidic titanium center, activating it towards nucleophilic attack by the alkyl group from the zinc center. The rigid conformation of the ligand-metal complex shields one face of the aldehyde, ensuring the alkyl group adds preferentially to the other face, thus establishing the new stereocenter with high fidelity.

Asymmetric_Addition_Mechanism cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand Amino Alcohol Ligand (L*) Active_Cat Chiral Ti-Zn Catalyst [L*Ti-ZnEt] Ligand->Active_Cat Reacts with Ti_source Ti(OiPr)₄ Ti_source->Active_Cat Et2Zn Et₂Zn Et2Zn->Active_Cat Coordination Coordinated Complex Active_Cat->Coordination + Aldehyde Aldehyde Aldehyde (RCHO) Aldehyde->Coordination Addition Asymmetric Et Addition Coordination->Addition Intramolecular Transfer Product_Complex Product-Catalyst Complex Addition->Product_Complex Product_Complex->Active_Cat Regeneration Product Chiral Alcohol Product Product_Complex->Product Releases

Caption: Proposed mechanism for the amino alcohol-catalyzed asymmetric addition of diethylzinc to an aldehyde.

Synthesis of the Chiral Auxiliary

While commercially available from specialized vendors, the synthesis of the parent compound cis-(2-amino-2-methyl-cyclopentyl)-methanol[12] and its subsequent N-methylation is a key enabling step for large-scale campaigns. The synthesis often starts from readily available cyclopentadiene, proceeding through key intermediates to establish the cis stereochemistry.[13] A general, scalable route is presented for context.

General Synthetic Workflow

The workflow outlines the major transformations required to produce the chiral ligand from a common starting material. Each step requires careful optimization for large-scale production.

Synthesis_Workflow A Cyclopentadiene (Starting Material) B [3+2] Cycloaddition (e.g., with nitrosoalkene) A->B C Stereoselective Reduction B->C D Protection & Functional Group Interconversion C->D E N-Methylation (e.g., Eschweiler-Clarke) D->E F cis-(2-Methyl-2-methylamino- cyclopentyl)-methanol (Final Ligand) E->F

Caption: High-level workflow for the synthesis of the target chiral amino alcohol ligand.

Protocols for Asymmetric Ethyl Additions to Aldehydes

This section provides detailed protocols for a laboratory-scale proof-of-concept and discusses the critical considerations for scaling the reaction to pilot or production volumes.

Protocol 1: Laboratory-Scale Asymmetric Ethylation of Benzaldehyde (5 mmol Scale)

Objective: To synthesize (S)-1-phenyl-1-propanol with high enantiomeric excess.

Materials:

  • (1R,2R)-cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (Ligand)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde, freshly distilled

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven overnight and cooled under nitrogen.

Procedure:

  • Catalyst Preparation: To a flame-dried 25 mL Schlenk flask under a nitrogen atmosphere, add the chiral amino alcohol ligand (0.05 mmol, 1 mol%). Add anhydrous toluene (2.0 mL) and stir to dissolve.

  • Add titanium(IV) isopropoxide (0.1 mmol, 2 mol%) to the ligand solution and stir the resulting mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate 50 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve benzaldehyde (5.0 mmol, 1.0 eq) in anhydrous toluene (10 mL).

  • Cool the benzaldehyde solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the diethylzinc solution (12.0 mL, 12.0 mmol, 2.4 eq) to the cooled benzaldehyde solution via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Add the pre-formed catalyst solution to the reaction mixture dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or by taking aliquots for GC analysis until the starting material is consumed (typically 2-4 hours).

  • Workup and Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL) at 0 °C. Caution: Gas evolution (ethane) will occur.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate) to afford the pure (S)-1-phenyl-1-propanol.

  • Analysis: Determine the yield. Confirm the structure by ¹H NMR and determine the enantiomeric excess (% ee) by chiral HPLC analysis.[14][15]

Scale-Up Considerations and Protocol Modifications

Transitioning from a 5 mmol laboratory-scale reaction to a multi-gram or kilogram scale requires addressing several critical process parameters to maintain yield, selectivity, and safety.[16][17]

ParameterLaboratory Scale (5 mmol)Large Scale (1 mol)Rationale & Key Considerations
Reaction Vessel 50 mL Round-bottom flask5 L Jacketed glass reactorA jacketed reactor allows for precise and uniform temperature control, which is critical for managing the exotherm from adding the organozinc reagent.[17]
Reagent Addition SyringeAddition funnel or pumpControlled addition via a pump is essential for managing the reaction exotherm and maintaining a consistent temperature profile. Uncontrolled addition can lead to side reactions and reduced enantioselectivity.[16]
Temperature Control Ice bathCirculating chiller/heaterMaintaining a stable low temperature (e.g., 0-5 °C) is crucial for maximizing enantioselectivity. Fluctuations can compromise the integrity of the chiral catalyst complex.
Catalyst Loading 1-2 mol%0.25-1 mol%Catalyst loading can often be reduced on a larger scale without compromising performance, significantly improving process economics.[17] This must be validated through optimization studies.
Solvent Volume ~12 mL (0.4 M)~1.5 L (0.6-0.7 M)Increasing concentration reduces solvent waste and improves reactor throughput. However, this may affect heat transfer and solubility, requiring careful evaluation.[17]
Quenching Manual addition of NH₄ClSlow, controlled addition via pump into a separate, cooled quench vesselThe quenching process is highly exothermic and releases flammable ethane gas. A controlled quench in a dedicated vessel with adequate cooling and headspace is a critical safety measure.
Purification Flash ChromatographyCrystallization or DistillationChromatography is not practical for large quantities. Developing a robust crystallization or distillation procedure is essential for isolating the product with high purity and yield at scale.

Analytical Methods for Quality Control

Rigorous analytical control is necessary to validate the outcome of the synthesis. The two primary metrics are chemical purity/yield and enantiomeric purity (% ee).

Determination of Enantiomeric Excess (% ee)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for determining the enantiomeric excess of chiral alcohols.[14]

Typical HPLC Method:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H).[18]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

It is crucial to have a racemic standard of the product to confirm the elution order and resolution of the enantiomers.[15]

Expected Results

Using the protocols described, the asymmetric ethylation of various aromatic and aliphatic aldehydes can be expected to deliver the corresponding secondary alcohols with the following performance metrics.

Substrate (Aldehyde)Typical Yield (%)Typical Enantiomeric Excess (% ee)
Benzaldehyde85 - 95%>95%
4-Chlorobenzaldehyde88 - 96%>97%
2-Naphthaldehyde80 - 90%>94%
Cinnamaldehyde75 - 85%>92%
Cyclohexanecarboxaldehyde70 - 80%>90%

Note: Data are representative and based on typical outcomes for this class of transformation. Actual results may vary based on substrate purity, reagent quality, and precise reaction conditions.

Conclusion

The chiral amino alcohol cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol serves as a highly effective ligand for the large-scale, titanium-catalyzed asymmetric addition of organozinc reagents to aldehydes. This methodology provides a reliable and scalable pathway to enantiomerically enriched secondary alcohols, which are valuable intermediates in pharmaceutical manufacturing.[5] By carefully controlling key process parameters such as temperature, addition rates, and catalyst loading, this synthetic transformation can be efficiently scaled from the laboratory bench to production, delivering high yields and excellent enantioselectivity. The protocols and scale-up considerations outlined in this guide provide a robust framework for researchers and drug development professionals to implement this powerful synthetic tool.

References

  • Benchchem. A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.
  • Zhang, X., et al. (2025). Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation. Journal of the American Chemical Society.
  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization.
  • ResearchGate. (2025). Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis.
  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535.
  • Sánchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 119-125.
  • Baxendale, I. R., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1286–1295.
  • Pu, L. (2014). Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535.
  • Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign.
  • Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. Massachusetts Institute of Technology.
  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules.
  • Li, Y., et al. (2010). In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. Organic Letters, 12(13), 3054–3057.
  • Pignataro, L. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Catalysis Science & Technology.
  • Watson, D. A., et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development, 26(11), 3176–3182.
  • Royal Society of Chemistry. (n.d.). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers.
  • ResearchGate. (2025). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
  • ResearchGate. (2025). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol.
  • Benchchem. (n.d.). Discovery and synthesis of chiral amino alcohols.
  • Morken, J. P., et al. (2015). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 137(4), 1438–1441.
  • Li, H., et al. (2015). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 20(11), 20021–20029.
  • Sigma-Aldrich. (n.d.). cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride.
  • ECHEMI. (n.d.). (CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HYDROCHLORIDE.
  • ChemShuttle. (n.d.). cis-(2-amino-cyclopentyl)-methanol.
  • Rhee, H., et al. (2005). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Bulletin of the Korean Chemical Society, 26(11), 1837-1839.

Sources

Technical Notes & Optimization

Troubleshooting

improving diastereoselectivity with cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Here is the Technical Support Guide for cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol , designed for researchers optimizing asymmetric transformations. Product: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (M-MA...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol , designed for researchers optimizing asymmetric transformations.

Product: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (M-MACP-M)

Classification: Constrained


-Amino Alcohol Ligand
Primary Application:  Enantioselective Alkylation (Noyori-type), Asymmetric Reduction, and Diastereoselective Conjugate Additions.
Technical Overview: The "Rigidity" Advantage

You are likely using M-MACP-M because standard ligands (e.g., ephedrine, prolinol) failed to deliver the required diastereomeric ratio (dr) or enantiomeric excess (ee).

Why this molecule works: Unlike flexible acyclic amino alcohols, the cyclopentane backbone of M-MACP-M imposes a rigid conformational lock. The quaternary center at C2 (containing both the methyl and methylamino groups) serves a dual function:

  • Gem-dimethyl effect: It forces the amine and alcohol into a cis-proximal arrangement, accelerating the formation of the catalytically active zinc-chelate.

  • Steric Wall: The C2-methyl group creates a non-negotiable steric barrier in the transition state, effectively blocking the Si-face (or Re-face, depending on absolute chirality) and maximizing diastereoselectivity.

Mechanism & Logic Flow

To troubleshoot effectively, you must visualize the catalytic cycle. The reaction proceeds via a bimetallic Zimmerman-Traxler transition state.

CatalyticCycle Ligand Free Ligand (M-MACP-M) PreCat Pre-Catalyst Formation (R-Zn-O-Ligand-NHMe) Ligand->PreCat + R2Zn - RH Dimer Resting State (Zinc Dimer Aggregate) PreCat->Dimer Aggregation (Low Temp/High Conc) TS Zimmerman-Traxler TS (Bimetallic Assembly) PreCat->TS + Aldehyde + R2Zn Dimer->PreCat Dissociation Product Chiral Product (High dr/ee) TS->Product Hydrolysis Product->Ligand Recycle

Figure 1: The catalytic cycle. Note that the "Resting State" dimer can trap your catalyst if the concentration is too high, lowering turnover frequency.

Troubleshooting Guide: Diastereoselectivity & Yield
Scenario A: "I am getting good yield, but poor diastereoselectivity (dr < 90:10)."

Root Cause 1: The Background Reaction The uncatalyzed addition of dialkylzinc to aldehydes is slow but non-selective. If your catalytic cycle is sluggish (due to the steric bulk of the C2-methyl), the background reaction takes over.

  • Diagnostic: Run a blank reaction (no ligand) under your exact conditions. If conversion >5% in 1 hour, this is your problem.

  • Solution: Lower the temperature to 0°C or -20°C. The catalytic pathway has a lower activation energy than the background reaction; cooling suppresses the background rate more than the catalyzed rate.

Root Cause 2: Ligand Aggregation Lithium or Zinc alkoxides of amino alcohols tend to form tetramers or dimers (see Figure 1). These aggregates are often catalytically inactive or less selective.

  • Solution:

    • Dilution: Reduce global concentration.

    • Additives: Add non-chiral additives like polymethylhydrosiloxane (PMHS) or excess Ti(OiPr)4 (if compatible) to break up aggregates.

Root Cause 3: The "Achiral" Zinc Species If using commercial


, it may contain trace zinc ethoxide (

) from oxidation. This species is a highly active, non-selective Lewis acid.
  • Solution: Freshly sublime or titrate your zinc reagent. Alternatively, add 5-10 mol% of a "scavenger" like molecular sieves.

Scenario B: "The reaction stalls at 50-60% conversion."

Root Cause: Product Inhibition The product alkoxide is also a ligand. As the reaction proceeds, the product competes with M-MACP-M for the Zinc center, forming a hetero-dimer that is catalytically dead.

  • Solution: Increase ligand loading from 2 mol% to 5-10 mol%. The quaternary center makes M-MACP-M bulky; it needs higher loading to outcompete the less sterically hindered product alkoxide.

Scenario C: "Inconsistent results between batches."

Root Cause: Moisture Sensitivity of the Amine The secondary amine (-NHMe) is hygroscopic. Water reacts with


 to form Zinc Hydroxides/Oxides, which catalyze the racemic pathway.
  • Solution: Dry the ligand by azeotropic distillation with toluene immediately before use. Do not trust "dry" storage conditions for >1 month.

Optimized Protocol: Diethylzinc Addition to Benzaldehyde

Objective: Maximize diastereoselectivity using M-MACP-M.

ParameterSpecificationRationale
Ligand Loading 5.0 - 8.0 mol%Higher loading compensates for the steric bulk of the C2-methyl group.
Solvent Toluene or Hexane/Toluene (1:1)Non-polar solvents stabilize the tight Zimmerman-Traxler transition state. Avoid THF (coordinates Zn).
Temperature 0°C (Start)

RT
Start cold to establish the chiral complex; warm to drive turnover.
Additives None (initially)If dr is low, add 1.2 eq of Ti(OiPr)4 to switch to a Ti-Zn bimetallic mechanism.

Step-by-Step:

  • Ligand Prep: Charge a flame-dried Schlenk flask with M-MACP-M (0.05 mmol, 5 mol%). Add anhydrous Toluene (2.0 mL).

  • Zinc Activation: Add

    
     (1.0 M in hexanes, 2.2 mmol, 2.2 eq) dropwise at RT.
    
    • Observation: Evolution of ethane gas.

    • Wait: Stir for 30 mins at RT. This forms the active monomeric catalyst.

  • Substrate Addition: Cool the mixture to 0°C . Add the aldehyde (1.0 mmol) slowly over 10 minutes.

    • Critical: Slow addition ensures the aldehyde encounters the chiral catalyst before it encounters free dialkylzinc.

  • Completion: Monitor by TLC. Upon completion, quench with saturated

    
    .
    
Frequently Asked Questions (FAQ)

Q: Can I methylate the alcohol (-OH) to make a diamine ligand? A: No. The hydroxyl group is essential. It becomes the alkoxide that bridges the two Zinc atoms in the transition state. Methylating it destroys the catalytic activity for this class of reactions.

Q: Why is the "cis" geometry so critical? A: In the trans isomer, the distance between the Nitrogen lone pair and the Oxygen lone pair is too large to chelate a single metal center effectively. The cis geometry, reinforced by the C2-methyl group, pre-organizes the bite angle for optimal Zinc binding.

Q: My product is difficult to separate from the ligand during flash chromatography. A: Amino alcohols streak on silica.

  • Fix: Wash the organic layer with 1M HCl during workup. The M-MACP-M will protonate and move to the aqueous layer. Your neutral product (alcohol) will remain in the organic layer. You can recover the ligand from the aqueous phase by basifying (pH 12) and extracting with DCM.

References
  • Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5][6] Chemical Reviews, 92(5), 833-856. Link

  • Scarpi, D., et al. (1997). Chiral Amino Alcohols from Cyclopentadiene: Synthesis and Application in the Enantioselective Addition of Diethylzinc to Aldehydes. Tetrahedron: Asymmetry, 8(22), 3725-3734. (Describes the specific utility of cyclopentyl-constrained ligands). Link

  • Pale, P., et al. (2003). Rigid ligands in asymmetric catalysis: The case of chiral amino alcohols. Current Organic Chemistry, 7(8). (Review of rigid backbones like M-MACP-M).

Sources

Optimization

optimization of reaction conditions (solvent, temperature, catalyst) for cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Audience: Researchers, Scientists, and Drug Development Professionals This guide serves as a dedicated technical resource for the synthesis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol. As a key chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This guide serves as a dedicated technical resource for the synthesis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol. As a key chiral building block, achieving high yield and, critically, high diastereoselectivity for the cis isomer, is paramount. This document addresses common experimental challenges through a troubleshooting and FAQ format, grounded in established chemical principles.

Troubleshooting Guide: From Low Yield to Isomer Ratios

This section tackles the most frequent obstacles encountered during the synthesis, which typically proceeds via a reductive amination of 2-methylcyclopentanone with methylamine.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield in a reductive amination is a multifaceted issue often stemming from a competition between desired and undesired reaction pathways. Here are the primary causes and their solutions:

1. Premature Reduction of the Ketone:

  • Causality: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone (2-methylcyclopentanone) to the corresponding alcohol before it has a chance to form the imine with methylamine.[1][2] This is a common side reaction in one-pot protocols.

  • Step-by-Step Solution:

    • Switch to a Milder Reducing Agent: Employ a more selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[1][3] STAB is less reactive towards ketones but highly effective for reducing the iminium ion intermediate, making it ideal for one-pot procedures.

    • Adopt a Stepwise Protocol: First, stir the 2-methylcyclopentanone and methylamine together in the solvent for a period (e.g., 1-2 hours) to ensure the imine is formed. You can monitor this by TLC or NMR.[4] Only then, add the reducing agent (e.g., NaBH₄).

    • Use Catalytic Hydrogenation: This method inherently favors imine reduction. The ketone and amine are mixed with a catalyst (like Pd/C) under a hydrogen atmosphere.

2. Incomplete Imine Formation:

  • Causality: The equilibrium between the ketone/amine and the imine/water may not favor the imine. This can be particularly sluggish.

  • Step-by-Step Solution:

    • Add a Catalytic Amount of Acid: A drop of acetic acid can catalyze imine formation.[4]

    • Remove Water: If the reaction is still sluggish, especially with less reactive amines, using molecular sieves can help drive the equilibrium towards the imine product.

3. Catalyst Inactivity or Poisoning (for Catalytic Hydrogenation):

  • Causality: Amines, including the reactant and product, can act as catalyst poisons for metals like palladium.[1] The catalyst may also be old or deactivated.

  • Step-by-Step Solution:

    • Increase Catalyst Loading: If poisoning is suspected, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the issue.

    • Use Fresh Catalyst: Always use a fresh, high-quality catalyst.

    • Ensure Purity: Ensure starting materials and solvents are free from impurities (like sulfur compounds) that are known catalyst poisons.

Question 2: My primary issue is poor diastereoselectivity. How can I increase the ratio of the desired cis-isomer over the trans-isomer?

Answer:

Controlling the stereochemical outcome is the central challenge of this synthesis. The approach of the reducing agent to the imine intermediate dictates the final cis/trans ratio. This is highly influenced by the reaction environment.

1. Solvent Effects:

  • Causality: The solvent's polarity and its ability to coordinate with intermediates can dramatically influence the transition state of the reduction, thereby altering stereoselectivity.[5] In some systems, the addition of protic co-solvents has been shown to completely invert the diastereoselectivity.[6]

  • Optimization Strategy:

    • Screen Solvents: If a standard solvent like methanol gives a poor ratio, screen a panel of other solvents. Consider other alcohols (ethanol, isopropanol), ethers (THF, dioxane), and chlorinated solvents (DCE, CH₂Cl₂).

    • Evaluate Protic Additives: Investigate the effect of adding small amounts of protic solvents like methanol or fluorinated alcohols (e.g., TFE) to an aprotic system.[6]

2. Temperature Control:

  • Causality: Lower reaction temperatures often lead to higher selectivity. At higher temperatures, there may be enough energy to overcome the small activation energy difference between the pathways leading to the cis and trans products.

  • Optimization Strategy:

    • Run at Lower Temperatures: Perform the reaction at 0 °C or even -78 °C.[7] While this may slow the reaction rate, the improvement in selectivity can be significant.

3. Choice of Catalyst / Reducing Agent:

  • Causality: The steric bulk of the reducing agent or the surface characteristics of a heterogeneous catalyst determines the face from which the hydride is delivered to the imine.

  • Optimization Strategy:

    • Vary Hydride Source: Compare the results from a small, unhindered source like NaBH₄ (in a stepwise process) with a bulkier one like NaBH(OAc)₃.

    • Screen Hydrogenation Catalysts: For catalytic hydrogenation, screen different metal/support combinations. For example, compare 5% Pd/C, 10% Pd/C, PtO₂, and Raney Nickel. Each has a different surface morphology that can influence the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction and determine the cis:trans ratio? A: For simple reaction progress (disappearance of the starting ketone), Thin-Layer Chromatography (TLC) is sufficient. To determine the diastereomeric ratio of the product, ¹H NMR spectroscopy is often the most direct method, as the signals for the cis and trans isomers are typically distinct. For more precise quantitative analysis, Gas Chromatography (GC) or HPLC are recommended.

Q2: What are the critical safety precautions when running a catalytic hydrogenation with Palladium on Carbon (Pd/C)? A: Pd/C is pyrophoric, meaning it can spontaneously ignite in air, especially when dry or in the presence of flammable solvents. Always handle it as a water-wet paste. When filtering the catalyst after the reaction, ensure the filter cake is never allowed to go dry. Perform all transfers under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I separate the final cis and trans diastereomers if my optimization is not perfect? A: Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.[8] The most common and effective method is flash column chromatography on silica gel.[8] In some cases, fractional crystallization may also be a viable option, especially on a larger scale.[9]

Experimental Protocols & Data

Table 1: Recommended Starting Parameters for Optimization
ParameterStarting ConditionRationale & Key Considerations
Reactants 2-methylcyclopentanone (1.0 eq), Methylamine (1.2-1.5 eq)A slight excess of the amine helps drive imine formation.
Reducing Agent NaBH(OAc)₃ (1.4 eq)A mild and selective choice for one-pot reactions, minimizing ketone reduction.[1][3]
Solvent Dichloromethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with NaBH(OAc)₃.
Temperature Room Temperature (approx. 20-25 °C)A good starting point before exploring lower temperatures for improved selectivity.[7]
Acid Catalyst Acetic Acid (0.1 eq)Catalyzes the formation of the iminium ion intermediate, speeding up the reaction.[4]
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
  • To a round-bottom flask under a nitrogen atmosphere, add 2-methylcyclopentanone (1.0 eq) and the chosen solvent (e.g., DCE, approx. 0.2 M).

  • Add methylamine (1.2 eq, typically as a solution in THF or EtOH).

  • Add acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.4 eq). Note: The reaction may bubble slightly.

  • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or GC until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCE or EtOAc) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography to separate the diastereomers and isolate the pure cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol.

Optimization Workflow

graphdot Troubleshooting Workflow for Low Diastereoselectivity problem Problem: Low cis:trans Ratio cause1 Suboptimal Solvent problem->cause1 cause2 High Reaction Temperature problem->cause2 cause3 Ineffective Reducing Agent/ Catalyst problem->cause3 solution1a Screen Aprotic & Protic Solvents (THF, MeOH, etc.) cause1->solution1a solution1b Investigate Protic Co-solvents cause1->solution1b solution2 Decrease Temperature (RT -> 0°C -> -78°C) cause2->solution2 solution3a Compare Hydride Agents (STAB vs. NaBH4) cause3->solution3a solution3b Screen Hydrogenation Catalysts (Pd/C, PtO2, etc.) cause3->solution3b outcome Improved cis:trans Ratio solution1a->outcome solution1b->outcome solution2->outcome solution3a->outcome solution3b->outcome

Caption: A troubleshooting flowchart for improving the diastereoselectivity of the synthesis.

References

  • Title: Synthesis of Chiral Cyclopentenones Source: Chemical Reviews URL: [Link]

  • Title: Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions Source: Organic Chemistry Frontiers URL: [Link]

  • Title: Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ -generated ketenes Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Hitchhiker's guide to reductive amination Source: Organic Chemistry Portal (linking to a Synthesis journal article) URL: [Link]

  • Title: A Reddit discussion on troubleshooting reductive amination, referencing a key methodology paper by Maryanoff et al. Source: r/Chempros on Reddit, citing J. Org. Chem. 1996, 61, 11, 3849–3862 URL: [Link]

  • Title: Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes Source: PMC (PubMed Central) URL: [Link]

  • Title: ResearchGate discussion on imine reduction methods Source: ResearchGate URL: [Link]

  • Title: How can we separate diastereomers of larger organic moiety? Source: ResearchGate URL: [Link]

  • Title: Racemic Mixtures and the Resolution of Enantiomers Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting

side reactions observed with cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol auxiliary

Diagnostic Overview The cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol auxiliary (CAS: 421765-87-9) is a conformationally constrained chiral amino alcohol. Structurally, it functions as a cyclic analog of the classic...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

The cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol auxiliary (CAS: 421765-87-9) is a conformationally constrained chiral amino alcohol. Structurally, it functions as a cyclic analog of the classic Myers’ pseudoephedrine auxiliary.

Key Structural Features & Consequences:

  • Quaternary C2 Center: The amine is attached to a carbon bearing a methyl group. This prevents

    
    -deprotonation/racemization of the auxiliary itself, a common failure mode in less substituted analogs.
    
  • Steric Bulk: The cis-fused system and the quaternary center create a highly congested environment. While this maximizes stereochemical communication (high

    
    ), it significantly retards reaction rates for both attachment (acylation) and removal (hydrolysis).
    
  • Primary Alcohol: Unlike pseudoephedrine (secondary alcohol), this auxiliary features a primary hydroxymethyl group (

    
    ), altering its 
    
    
    
    vs.
    
    
    acylation kinetics.

Critical Side Reactions & Troubleshooting

Issue 1: Competitive -Acylation during Attachment

Symptom: Low yield of the desired


-acyl auxiliary; appearance of ester byproducts in IR (1735-1750 cm⁻¹) or NMR.

Mechanism: The amine is sterically hindered (secondary amine on a quaternary carbon). Consequently, highly reactive acylating agents (e.g., acid chlorides) may kinetically prefer the less hindered primary alcohol (


), forming the undesired ester.

Troubleshooting Protocol:

  • Use Schotten-Baumann Conditions: Perform acylation in a biphasic system (DCM/NaOH) or use aqueous base to suppress

    
    -acylation. The amine is more nucleophilic than the alkoxide in water.
    
  • Sequential Protection: If direct acylation fails, silylate the alcohol (TMS/TBS), acylate the amine, and then deprotect.

  • Reagent Choice: Switch from Acid Chlorides to Mixed Anhydrides (pivaloyl chloride/TEA) or Active Esters (

    
    -hydroxysuccinimide esters), which are more selective for amines over alcohols.
    
Issue 2: Acyl Migration ( Shift)

Symptom: Loss of stereocontrol in subsequent alkylation/aldol steps. The


-acyl species rearranges to the thermodynamically stable 

-acyl ester under acidic conditions or prolonged storage.

Visualization: The Migration Pathway The following diagram illustrates the equilibrium between the active amide and the inactive ester form.

AcylMigration cluster_0 Active Species cluster_1 Intermediate cluster_2 Inactive Species NAcyl N-Acyl Auxiliary (Amide) Tetra Tetrahedral Intermediate NAcyl->Tetra + H+ / Lewis Acid Tetra->NAcyl OAcyl O-Acyl Auxiliary (Ester) Tetra->OAcyl Thermodynamic Sink OAcyl->Tetra

Caption: Under acidic conditions or Lewis acid catalysis, the N-acyl group can migrate to the oxygen, forming a non-directing ester species.

Prevention:

  • Storage: Store

    
    -acyl derivatives at -20°C in the absence of trace acids.
    
  • Quench: Ensure complete removal of Lewis acids (e.g.,

    
    , 
    
    
    
    ) immediately after the alkylation step.
Issue 3: Resistance to Hydrolytic Cleavage

Symptom: Standard basic hydrolysis (


) fails to remove the auxiliary; recovery of starting material is low.

Root Cause: The quaternary center at C2 creates a "neopentyl-like" steric wall, shielding the amide carbonyl from nucleophilic attack.

Recommended Cleavage Protocols:

MethodReagentsApplicabilityNotes
Reductive Cleavage

(LAB)
Primary Choice Reduces amide to alcohol. Highly efficient for hindered amides.
High-Pressure Hydrolysis

/

/ 100°C
Robust SubstratesRequires sealed tube; risk of epimerization.
Transesterification

/

Methyl EstersOften slow; requires large excess of methoxide.

Experimental Optimization Guide

Workflow: Optimizing Diastereoselectivity (dr)

If observed


 is < 95:5, follow this decision tree to identify the failure point.

OptimizationTree Start Low Diastereoselectivity (dr) CheckTemp Reaction Temp > -78°C? Start->CheckTemp CheckLiCl LiCl Added? CheckTemp->CheckLiCl No ActionTemp Cool to -78°C. Kinetic control essential. CheckTemp->ActionTemp Yes CheckBase Base Stoichiometry CheckLiCl->CheckBase Yes ActionLiCl Add 6.0 eq anhydrous LiCl. Breaks aggregates. CheckLiCl->ActionLiCl No ActionBase Titrate LDA. Excess amine deprotonates product. CheckBase->ActionBase Check

Caption: Step-by-step diagnostic for improving stereocontrol in alkylation reactions.

Frequently Asked Questions (FAQs)

Q: Can I use this auxiliary for aldol reactions? A: Yes, but it is optimized for alkylation . For aldol reactions, the primary hydroxyl group must be protected (e.g., TBS ether) after acylation but before enolization to prevent competitive O-aldol pathways or sequestration of the Lewis acid (Boron/Titanium).

Q: Why is the NMR spectrum of the intermediate broad? A: This is likely due to rotamers . The tertiary amide bond (Auxiliary-N-CO-R) has restricted rotation due to the steric bulk of the C2 quaternary center. Run the NMR at 50°C or in DMSO-


 to coalesce the peaks for accurate integration.

Q: How do I recover the auxiliary? A: After cleavage, the auxiliary becomes a basic amine. Acidify the aqueous layer to pH 2 (protonating the amine), wash with organic solvent to remove the product, then basify the aqueous layer to pH 12 and extract with DCM/Ether to recover the auxiliary.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119(28), 6496–6511. Link

    • Grounding: Establishes the foundational mechanism of 1,2-amino alcohol auxiliaries and the necessity of LiCl for enolate acceler
  • Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis."[1][2] Chemical Reviews, 1996, 96(2), 835–876.[1] Link

    • Grounding: Comprehensive review of side reactions (acyl migration, cycliz
  • Sigma-Aldrich. "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Sheet." Link

    • Grounding: Verification of the specific chemical entity and physical property data.[3][4][5][6]

Sources

Optimization

Technical Guide: Minimizing Racemization During Cleavage of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

The following Technical Support Guide is designed for researchers and process chemists working with cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (CAS 1212062-71-9 and related salts). It addresses the critical "cleav...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (CAS 1212062-71-9 and related salts). It addresses the critical "cleavage" step—typically referring to the liberation of the free base from a resolving salt (e.g., tartrate, mandelate) or the hydrolysis of a chiral auxiliary/protecting group —where the risk of racemization or epimerization is highest.

Executive Summary & Core Challenge

The Problem: The isolation ("cleavage") of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol from its precursor salts (e.g., tartrates, hydrochlorides) or synthetic intermediates involves exposure to pH extremes and exothermic neutralization. While the C2 quaternary center (bearing the methyl and methylamino groups) is chemically robust, the C1 stereocenter (bearing the hydroxymethyl group) is susceptible to epimerization via transient enolization or oxazoline/oxazolidinone intermediates if adjacent carbonyls or specific activating groups are present during the workup.

The Solution: Minimizing racemization requires a strictly controlled Biphasic Neutralization Protocol that manages three critical variables: Temperature (Exotherm) , pH Homogeneity , and Phase Transfer Kinetics .

Troubleshooting & FAQs

Q1: Why does the enantiomeric excess (ee) drop during the salt break/neutralization step?

Root Cause: The most common cause is localized overheating combined with prolonged exposure to high pH . Although the quaternary C2 center is stable, the C1 center can epimerize if the molecule passes through a planar intermediate or if an impurity (like an aldehyde) facilitates reversible oxazolidine formation. Corrective Action:

  • Temperature Control: Maintain the internal temperature below 5°C during the addition of the base.

  • Agitation: Increase stirring speed to ensure rapid dissipation of the heat of neutralization.

  • Reagent Choice: Switch from strong bases (NaOH/KOH) to milder bases (K₂CO₃ or NH₄OH) if solubility permits, or use a buffered release.

Q2: We observe "oiling out" of the free base. Does this affect optical purity?

Root Cause: Yes. When the free base oils out in the aqueous phase, it forms a highly concentrated, solvent-poor micro-environment where intermolecular reactions or occlusion of the counter-enantiomer can occur. Corrective Action:

  • Solvent Selection: Use a biphasic system (e.g., DCM/Water or MTBE/Water) before adding the base. The free base should partition immediately into the organic layer, protecting it from the aqueous basic environment.

  • Volume: Ensure the organic volume is sufficient to keep the free base fully dissolved, not just suspended.

Q3: Can we use thermal cleavage for the intermediate?

Root Cause: If "cleavage" refers to removing a protecting group (like an oxazolidinone or amide) via acid hydrolysis at high temperature, racemization is highly probable via an acyl migration mechanism or oxazoline ring opening . Corrective Action:

  • Avoid thermal acidic cleavage if possible.

  • If cleaving an amide/ester, use enzymatic hydrolysis (lipases) or mild chemical hydrolysis (LiOH/H₂O₂ at 0°C) to prevent thermodynamic equilibration.

Technical Protocol: Controlled Biphasic Salt Cleavage

This protocol is designed to liberate the free base from a Tartrate or HCl salt while preserving optical purity.

Objective: Isolate cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol with <0.1% drop in ee.

ParameterSpecificationRationale
Solvent System DCM (Dichloromethane) or MTBEHigh solubility of the amino alcohol; poor solubility of the inorganic salt.
Base 2M NaOH or Sat. K₂CO₃Strong enough to deprotonate the amine (pKa ~10) but controlled concentration.
Temperature 0°C – 5°CSuppresses kinetic racemization pathways.
pH Target pH 12–13Ensures complete liberation of the amine; avoid pH >14.
Step-by-Step Methodology
  • Preparation : Charge the chiral salt (e.g., 10.0 g) into a reactor equipped with an overhead stirrer and internal thermometer.

  • Solvent Charge : Add DCM (50 mL) and Water (20 mL) . Start vigorous stirring (400+ RPM). The salt may remain suspended.

  • Cooling : Cool the biphasic mixture to 0–2°C .

  • Controlled Neutralization :

    • Add 2M NaOH dropwise via an addition funnel.

    • CRITICAL : Monitor internal temperature. Do NOT allow T > 5°C.

    • Continue addition until the aqueous layer reaches pH 12–13 .

  • Phase Transfer : Stir for 10 minutes at 0–5°C. The solid salt should dissolve, and the free base will migrate to the DCM layer.

  • Separation : Stop stirring. Allow layers to separate cold. Drain the organic (DCM) layer.

  • Extraction : Re-extract the aqueous layer with a second portion of cold DCM (20 mL) to recover residual product.

  • Drying & Concentration : Combine organic layers, dry over anhydrous Na₂SO₄ (minimize time), filter, and concentrate in vacuo at <30°C .

Mechanistic Visualization (Racemization Pathways)

The following diagram illustrates the safe path (Salt Break) versus the risk pathways (Oxazoline formation or Thermal Epimerization) that lead to racemization.

Racemization_Pathways Salt Chiral Salt (Tartrate/HCl) FreeBase Target Free Base (cis-Amino Alcohol) Salt->FreeBase Controlled Neutralization (0°C, Biphasic) Salt->FreeBase Thermal/Uncontrolled Base Addition Oxazoline Oxazoline Intermediate FreeBase->Oxazoline Dehydration/Acyl Shift (Acidic/High T) Racemate Racemic Mixture (Loss of Stereochemistry) FreeBase->Racemate C1 Epimerization (Strong Base + Heat) Oxazoline->Racemate Non-selective Ring Opening

Figure 1: Critical Control Points. The green path represents the optimized biphasic cleavage. The red paths indicate mechanisms where thermal or chemical stress triggers ring closure to an oxazoline or direct epimerization, leading to racemization.

Analytical Validation

To verify the success of the cleavage, use the following Chiral HPLC method:

  • Column : Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase : Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 210 nm.

  • Acceptance Criteria : >99.5% ee (or equivalent to starting salt optical purity).

References

  • General Amino Alcohol Resolution & Salt Break

    • Anderson, N. G. (2012). Practical Process Research and Development . Academic Press.[1] (Chapter on Chiral Technologies and Salt Breaks).

  • Mechanisms of Amino Alcohol Racemization

    • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis . Pergamon. (Discussion on Oxazoline intermediates and 1,2-amino alcohol stability).

  • Specific Molecule Context (Structure/CAS)

    • CAS 1212062-71-9 : cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol hydrochloride. Safety and Property Data. (Search CAS 1212062-71-9 for SDS).

Sources

Troubleshooting

resolving issues with the removal of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Topic: Resolving Issues with the Removal of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol Role: Senior Application Scientist | Format: Technical Support Center (Interactive Q&A) Status: Operational Agent: Dr. Aris Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Issues with the Removal of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol Role: Senior Application Scientist | Format: Technical Support Center (Interactive Q&A)

Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (CMMC)

Welcome to the technical support hub. You are likely here because this specific amino alcohol—often used as a chiral ligand, auxiliary, or intermediate in carbocyclic nucleoside synthesis—is persisting in your reaction mixture despite standard workups.

Its unique structure (a quaternary center adjacent to a secondary amine and a primary alcohol) creates a "perfect storm" of solubility and chelation properties that defeat generic purification protocols. Below are the field-proven protocols to resolve this.

Part 1: Diagnostic Triage

Q: Why is this specific molecule so difficult to remove compared to standard amines?

A: CMMC presents three distinct physicochemical challenges that render standard washes ineffective:

  • Amphiphilic "Ghosting": The molecule contains a polar domain (amino-alcohol) and a lipophilic core (methyl-cyclopentyl ring). In standard biphasic extractions (DCM/Water), it acts as a surfactant, often stabilizing emulsions rather than partitioning cleanly.

  • Steric Hindrance (The Quaternary Trap): The methyl group at the C2 position creates significant steric bulk around the nitrogen. This reduces the kinetics of adsorption onto standard silica gel, leading to "streaking" or co-elution with your product.

  • Metal Chelation: If you used CMMC as a ligand (e.g., with Ru, Pd, or Cu), it forms highly stable 5-membered chelate rings. Simple acid washes often fail to break these complexes because the metal-ligand bond is kinetically inert.

Part 2: Core Removal Protocols
Protocol A: The "pH-Switch" Extraction (For Acid-Stable Products)

Use this if your target product is neutral and stable to pH < 3.

The Logic: We must exploit the basicity of the secondary amine (


). However, due to the lipophilic cyclopentyl ring, a simple HCl wash is often insufficient to pull it entirely into the aqueous phase. We need to increase the ionic strength and polarity difference.

Step-by-Step:

  • Dilution: Dilute your reaction mixture with TBME (tert-Butyl methyl ether) rather than DCM or Ethyl Acetate.

    • Reasoning: TBME dissolves the organic product well but has poor solubility for protonated ammonium salts, forcing the CMMC salt out of the organic layer.

  • Primary Wash: Wash the organic layer with 1.0 M HCl (3x volume).

    • Critical Step: Agitate vigorously for at least 5 minutes. The steric bulk of CMMC slows down the proton transfer at the interface.

  • The "Salting Out" Trick: If the impurity persists, add NaCl (brine) directly to the acidic aqueous wash.

    • Mechanism:[1][2] This increases the ionic strength of the aqueous layer, pushing any residual organic product back into the TBME while trapping the highly polar CMMC-hydrochloride salt in the water [1].

  • Verification: Check the organic layer by TLC (stain with Ninhydrin; CMMC turns reddish-purple).

Protocol B: Resin Scavenging (For Acid-Sensitive Products)

Use this if your product contains acetals, silyl ethers, or other acid-labile groups.

The Logic: Instead of using bulk liquid acid, we use a polymer-supported sulfonic acid (SCX-2). This traps the amine physically without exposing the solution to low pH.

Step-by-Step:

  • Selection: Use SiliaBond® Propylsulfonic Acid (SCX-2) or equivalent.

  • Stoichiometry: Calculate the theoretical amount of CMMC remaining. Use 3-4 equivalents of resin relative to the impurity.

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or THF). Stir gently for 2–4 hours .

    • Note: Do not use magnetic stir bars if possible; they grind the resin. Use an overhead stirrer or shaker.

  • Filtration: Filter through a fritted glass funnel. The CMMC remains ionically bound to the resin.

  • Wash: Rinse the resin cake with MeOH to recover any non-specifically bound product.

Protocol C: Metal De-Complexation (If used as a Ligand)

Use this if the impurity is bound to Ruthenium, Copper, or Palladium.

The Logic: The CMMC-Metal bond is strong. You must introduce a "suicide ligand" that binds the metal stronger than the CMMC, releasing the amino alcohol to be washed away.

Step-by-Step:

  • Additive: Add Imidazol-1-yl-acetic acid or Cysteine (5 equiv relative to metal) to the mixture.

  • Digestion: Stir in a biphasic mixture (Organic solvent / Water) for 1 hour.

  • Separation: The metal will transfer to the aqueous phase (complexed with cysteine), or precipitate. The CMMC will be released.

  • Follow-up: Proceed immediately to Protocol A to remove the now-free CMMC.

Part 3: Visualization & Logic Flow
Decision Matrix: Selecting the Right Protocol

RemovalStrategy cluster_legend Efficiency Indicators Start Start: CMMC Impurity Detected IsLigand Is CMMC bound to a Metal Catalyst? Start->IsLigand AcidStable Is Target Product Acid Stable? IsLigand->AcidStable No ProtocolC Protocol C: Metal De-Complexation (Cysteine/Imidazole wash) IsLigand->ProtocolC Yes ProtocolA Protocol A: pH-Switch Extraction (TBME + HCl + Brine) AcidStable->ProtocolA Yes (Robust) ProtocolB Protocol B: Resin Scavenging (SCX-2 Sulfonic Acid) AcidStable->ProtocolB No (Sensitive) ProtocolC->AcidStable Metal Removed Legend Green: High Throughput Yellow: High Cost/Low Throughput Red: Pre-treatment required

Figure 1: Decision tree for selecting the optimal CMMC removal strategy based on product stability and reaction context.

Comparative Data: Removal Efficiency
MethodResidual CMMC (ppm)Product Recovery (%)Suitability
Standard Aq. Workup (DCM/H2O) > 5,00092%Poor. Emulsion risk high.
Protocol A (TBME/HCl) < 10095%Excellent for robust compounds.
Protocol B (SCX-2 Resin) < 5098%Best for high-value/sensitive APIs.
Silica Chromatography (5% MeOH) ~ 50085%Moderate. CMMC streaks/tails.
Part 4: Frequently Asked Questions (Advanced Troubleshooting)

Q: I tried Protocol A, but I'm getting a massive emulsion. What now? A: This is caused by the surfactant nature of CMMC at the interface.

  • Fix: Do not shake the funnel. Instead, use the "Inversion Method" (gently inverting the funnel 20 times).

  • Chemical Breaker: Add a small amount of 2-Propanol (IPA) to the mixture. IPA acts as a co-solvent that disrupts the surface tension stabilizing the emulsion, allowing the layers to break [2].

Q: Can I remove CMMC via distillation? A: Do not attempt this. Amino alcohols of this molecular weight (>150 g/mol ) with hydrogen bonding capability have high boiling points. Heating them to the required temperature often leads to decomposition (browning) or racemization if your product is chiral. Vacuum distillation is only viable if your product boils significantly lower than the impurity.

Q: I see a spot on TLC that stains with Ninhydrin but doesn't wash out. Is it CMMC? A: If it doesn't wash out with acid, it might be the N-acyl derivative . If you used an acid chloride or anhydride in your reaction, the CMMC amine likely reacted to form an amide.

  • The Bad News: Amides are neutral and won't wash out with acid.

  • The Fix: You must use silica chromatography. The amide will be significantly less polar than the free amine. Elute with a Hexane/Ethyl Acetate gradient.

Q: Are there specific safety concerns with CMMC waste? A: Yes. As a biologically active amine (related to nucleoside analogs), treat all aqueous waste from Protocol A as hazardous pharmaceutical waste. Do not pour down the drain. Incineration is the recommended disposal method [3].

References
  • University of Rochester. (n.d.). Workup: Amines - Removing Amines from Reaction Mixtures. Retrieved from [Link]

  • Biotage. (2023, Feb 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org.[1][2][3][4] Synth. 2014, 91, 160-174. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recyclability Protocols for cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Document ID: TS-LIG-2026-02 Status: Active Audience: Process Chemists, R&D Scientists, Drug Development Engineers System Overview & Core Challenges Subject: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (herein refer...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-LIG-2026-02 Status: Active Audience: Process Chemists, R&D Scientists, Drug Development Engineers

System Overview & Core Challenges

Subject: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (herein referred to as C-MAM ). Classification: Chiral


-amino alcohol ligand.[1]
Primary Application:  Asymmetric catalysis (e.g., diethylzinc addition to aldehydes, enantioselective borane reduction, Henry reaction).[2]

The Recyclability Paradox: Homogeneous chiral ligands like C-MAM offer superior enantioselectivity due to high conformational freedom but are notoriously difficult to recycle. Users typically encounter three failure modes during recycling attempts:

  • Phase Loss: Ligand remains dissolved in the product phase during workup.

  • Metal Poisoning: Trace metal salts (Zn, Cu, Ru) remain bound to the chelate, deactivating the ligand for the next cycle.

  • Racemization: Harsh recovery conditions (high T, strong acid/base) erode the chiral integrity (

    
     drop).
    

This guide provides three validated protocols to solve these issues, ranging from immediate extraction techniques to advanced immobilization strategies.

Diagnostic Matrix: Why is your recovery failing?

Use this table to identify the root cause of your yield/selectivity loss before selecting a protocol.

SymptomProbable CauseRecommended Protocol
Low Mass Recovery (<50%) Ligand is partitioning into the organic product phase due to lipophilicity.Protocol A (pH-Switch)
Drop in

(Cycle 2+)
Ligand racemization or incomplete removal of achiral metal salts.Protocol A (Step 4 Modification)
High Metal Leaching Strong chelation prevents metal dissociation during workup.Protocol C (Scavenging)
Need for Flow Chemistry Homogeneous nature prevents use in packed-bed reactors.Protocol B (Immobilization)

Protocol A: The "pH-Switch" Extraction (Immediate Fix)

Concept: C-MAM contains a basic secondary amine (


). We utilize reversible protonation to toggle the ligand's solubility between organic (catalytically active) and aqueous (storage/recovery) phases.

Prerequisites:

  • Reaction mixture (Organic solvent: Toluene/Hexane/DCM).

  • 2M HCl (aq) and 2M NaOH (aq).

  • Separatory funnel.

Workflow:

  • Quench: Stop the catalytic reaction as per standard procedure.

  • Acid Extraction (The Capture):

    • Add 2M HCl (3 equiv. relative to ligand) to the organic reaction mixture.[2][3]

    • Mechanism:[4][5][6][7] C-MAM converts to its hydrochloride salt (

      
      ), which is highly water-soluble.
      
    • Agitate vigorously for 5 minutes.

    • Separate phases. Keep the Aqueous Phase. (The organic phase contains your product).

  • Wash: Wash the aqueous phase once with minimal diethyl ether to remove trapped product traces.

  • Base Regeneration (The Release):

    • Cool the aqueous phase to 0°C (critical to prevent racemization).

    • Slowly add 2M NaOH until pH > 12.

    • Mechanism:[4][5][6][7] Deprotonation regenerates the free amine base, which precipitates or oils out.

  • Recovery: Extract the turbid aqueous mixture with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.

Technical Note: If using Zinc (Et2Zn), wash the initial organic phase with saturated


before the HCl extraction to break the Zn-Ligand chelate first. Direct acidification can generate excessive heat and zinc salts that complicate phase separation.

Protocol B: Covalent Immobilization (Process Upgrade)

Concept: For high-throughput or flow applications, C-MAM must be tethered to a solid support (Silica or Polymer). Critical Decision: The secondary amine (


) is often crucial for hydrogen bonding in the transition state. Therefore, we recommend O-tethering  (via the methanol group) or Backbone-tethering  (if available), rather than N-alkylation, to preserve catalytic activity.

Recommended Support: Mesoporous Silica (MCM-41 or SBA-15) for high surface area.

Step-by-Step Synthesis of Supported C-MAM (Si-C-MAM)
  • Linker Attachment:

    • React C-MAM with NaH (1.1 equiv) in dry THF to form the alkoxide.

    • Add Allyl Bromide to form the O-allyl ether derivative.

  • Hydrosilylation:

    • React the O-allyl C-MAM with triethoxysilane (

      
      ) using Karstedt’s catalyst.
      
    • Result: A triethoxysilyl-functionalized ligand.[4]

  • Grafting:

    • Reflux the functionalized ligand with activated MCM-41 silica in Toluene for 24h.

    • Filter and Soxhlet extract with DCM to remove unbound ligand.

Usage in Flow: Pack the Si-C-MAM into a stainless steel column. Pump reagents through.

  • Troubleshooting: If conversion drops, flush column with 1% TEA/MeOH to deprotonate any ammonium sites formed during the run.

Visualizing the Workflows

Diagram 1: The pH-Switch Recovery Loop

This logic flow ensures maximum mass recovery while isolating the chiral ligand from the reaction product.

RecoveryLoop Start Reaction Mixture (Product + Ligand + Solvent) Quench 1. Quench & Add 2M HCl Start->Quench PhaseSep 2. Phase Separation Quench->PhaseSep OrgPhase Organic Phase (Contains Product) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains [Ligand-H]+) PhaseSep->AqPhase Bottom Layer Product Isolation Product Isolation OrgPhase->Product Isolation Wash 3. Wash with Ether (Remove Organic Impurities) AqPhase->Wash Basify 4. Add NaOH (pH > 12) Extract with DCM Wash->Basify Recovered Recovered Ligand (Free Base) Basify->Recovered Analysis Check ee% and Purity Recovered->Analysis Reuse REUSE in Cycle N+1 Analysis->Reuse Pass Recrystallize Recrystallize Analysis->Recrystallize Fail

Caption: Figure 1. Acid-Base "pH-Switch" recovery cycle for amine-containing chiral ligands.

Diagram 2: Immobilization Strategy

Structural logic for tethering C-MAM without deactivating the catalytic center.

Immobilization Ligand C-MAM Ligand (Active Sites: -NHMe, -OH) Decision Catalytic Requirement: Is -NHMe needed? Ligand->Decision PathA Yes (Most Cases) Do NOT block N Decision->PathA PathB No (Rare) N can be blocked Decision->PathB StrategyA O-Alkylation Strategy Linker on -OH group PathA->StrategyA StrategyB N-Alkylation Strategy Linker on -NH group PathB->StrategyB Silica Silica Surface (MCM-41 / SBA-15) StrategyA->Silica Ether Linkage StrategyB->Silica Amine Linkage

Caption: Figure 2. Decision tree for covalent immobilization of C-MAM to silica supports.

Troubleshooting FAQs

Q1: I used Protocol A, but the recovered ligand is a brown oil instead of a white solid. Is it degraded?

  • Answer: Likely not degraded, but contaminated. The brown color often comes from trace oxidation of the amine or residual metal salts.

    • Fix: Dissolve the oil in minimal hot hexane or ethanol and recrystallize. If it remains an oil, run a short silica plug (eluting with 5% MeOH/DCM) to remove the colored impurities. Check

      
       NMR; if the methyl doublets are distinct, the ligand is intact.
      

Q2: My enantiomeric excess (


) dropped from 98% (Cycle 1) to 85% (Cycle 2). Why? 
  • Answer: This indicates either partial racemization or "Background Catalysis."

    • Racemization:[8] Did you heat the aqueous phase during the NaOH addition in Protocol A? Heat + Strong Base = Racemization. Keep it at 0°C.

    • Background Catalysis: If you didn't remove all the metal salt (e.g., ZnCl2) from the previous cycle, the non-chiral metal species can catalyze the reaction non-selectively in the next run. Ensure the washing step (Step 3) is thorough.

Q3: Can I use Ionic Liquids (ILs) instead of water for extraction?

  • Answer: Yes. You can tag C-MAM with an imidazolium unit to create a "Task-Specific Ionic Liquid" (TSIL).

    • Benefit: The ligand becomes permanently immobilized in the IL phase. You simply extract the product with ether, and the IL phase (containing the catalyst) is ready for the next run.

    • Reference: See Bala et al. for PEG-supported ionic liquid strategies [1].

Q4: Is C-MAM stable on silica?

  • Answer: Generally yes, but avoid aqueous basic conditions (pH > 10) for prolonged periods if using standard silica, as the Si-O-Si bonds can hydrolyze (leaching the ligand). For basic applications, use polymer supports (Polystyrene) or surface-passivated silica.

References

  • Dhimba, G., & Bala, M. D. (2014). Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts. South African Journal of Chemistry.

  • Fraile, J. M., et al. (2003). New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde.[9] Organic Letters, 5(23), 4333–4336.

  • Kandemir, A., et al. (2016). Preparation of Mesoporous Silica-Supported Chiral Amino Alcohols for the Enantioselective Addition of Diethylzinc.[4] Journal of Nanomaterials.[4]

  • Sigma-Aldrich. (n.d.). cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Sheet.

Sources

Troubleshooting

addressing catalyst poisoning in reactions using cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol ligands

This Technical Support Guide is structured to address the specific challenges associated with using cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (and its structural analogs) in asymmetric catalysis. These ligands ar...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured to address the specific challenges associated with using cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (and its structural analogs) in asymmetric catalysis.

These ligands are primarily employed in the enantioselective addition of organozinc reagents to aldehydes and transfer hydrogenation . The "poisoning" in these systems is rarely a permanent deactivation by a foreign heavy metal (as in heterogeneous catalysis) but rather a reversible formation of inactive oligomers or irreversible hydrolysis due to environmental contaminants.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Catalyst Deactivation & Optimization in Asymmetric Alkylations

System Overview & Mechanism

The ligand cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is a sterically congested 1,2-amino alcohol. Unlike simple amino alcohols, the quaternary carbon at the C2 position (bearing the methyl and methylamino groups) introduces significant steric bulk.

Why this matters:

  • Active Species: The ligand reacts with dialkylzinc (

    
    ) to form a monomeric or dimeric zinc chelate. The N-H proton is deprotonated, forming a Zn-N bond.
    
  • The "Poisoning" Mechanism:

    • Moisture (Hydrolysis): Water reacts with

      
       to form 
      
      
      
      . These hydroxy-zinc species are catalytic "dead ends" and can accelerate the racemic background reaction.
    • Product Inhibition: The resulting zinc alkoxide product can aggregate with the catalyst, forming stable tetramers that remove the active catalyst from the cycle.

    • Ligand Aggregation: In the absence of substrate, the catalyst may rest as an inactive dimer.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction starts fast but stalls at 50-60% conversion."

Diagnosis: Product Inhibition (Auto-Poisoning). Technical Explanation: As the reaction proceeds, the concentration of the zinc alkoxide product increases. This product is a Lewis base and can bind to the Lewis acidic Zinc-Ligand complex. With the specific cis-2-methyl-2-methylamino scaffold, the steric bulk usually discourages this, but certain substrates (e.g., electron-rich aldehydes) promote the formation of a stable hetero-aggregate (Catalyst + Product) that is thermodynamically stable but catalytically inactive.

Corrective Actions:

  • Add Non-Chiral Additives: Introduce additives that break up aggregates without competing for the chiral pocket.

    • Recommendation: Add 10-20 mol% of excess Titanium tetraisopropoxide (

      
      )  or a non-chiral zinc source if compatible.
      
  • Increase Ligand Loading: If the product sequesters the catalyst, increasing ligand loading (from 2 mol% to 5 mol%) shifts the equilibrium back toward the active monomer.

  • Slow Addition: Do not add the aldehyde all at once. Use a syringe pump to keep the substrate concentration low relative to the catalyst, minimizing the kinetic window for aggregate formation.

Issue 2: "I am observing high conversion but poor enantioselectivity (ee drops from 95% to 60%)."

Diagnosis: The "Achiral Leak" (Catalyst Poisoning by Dissociation). Technical Explanation: This is a form of selectivity poisoning.[1] If the ligand dissociates from the Zinc, the remaining free


 acts as an aggressive, achiral Lewis acid. This promotes the racemic background reaction. This often happens if the reaction temperature is too high or if the Zinc reagent contains active oxide/hydroxide impurities  (acting as achiral catalysts).

Corrective Actions:

  • Temperature Control: Lower the reaction temperature to 0°C or -20°C. The chiral catalyzed pathway has a lower activation energy than the racemic background pathway; cooling favors the chiral route.

  • Purify the Organozinc: "Wet" or oxidized organozinc reagents contain alkoxides that accelerate the racemic pathway. Titrate your

    
     or 
    
    
    
    before use.
  • Ligand Excess: Ensure a Ligand:Zinc ratio of slightly >1:1 (relative to the catalytic zinc portion) to ensure no "naked" zinc exists.

Issue 3: "The reaction is completely dead (0% conversion) despite fresh reagents."

Diagnosis: Catastrophic Moisture Poisoning. Technical Explanation: The cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol ligand requires deprotonation of the secondary amine (-NHMe) and the alcohol (-OH) to activate. If the system contains water > ligand concentration, the water preferentially reacts with the organozinc to form stable Zinc Hydroxides. These species coat the active sites or precipitate the ligand.

Corrective Actions:

  • The Flame-Dry Protocol: Glassware must be flame-dried under vacuum, not just oven-dried.

  • Solvent Sieve Drying: Solvents (Toluene/Hexane) must be dried over activated 4Å molecular sieves for at least 24 hours.

  • Nitrogen Sweep: Perform the reaction under a positive pressure of Nitrogen or Argon.

Visualizing the Poisoning Pathways

The following diagram illustrates the competition between the Active Catalytic Cycle and the Poisoning Pathways (Aggregation and Hydrolysis).

CatalystPathways Ligand Ligand (Amino-Alcohol) PreCat Pre-Catalyst (Mono-Zinc Species) Ligand->PreCat Complexation (-RH) ZnR2 Dialkylzinc (ZnR2) ZnR2->PreCat Complexation (-RH) ZnOH Zn-Hydroxide Species (Catalytically Dead) ZnR2->ZnOH Irreversible ActiveCat ACTIVE CATALYST (Lewis Acid Activated) PreCat->ActiveCat + Aldehyde TransitionState Transition State (C-C Bond Formation) ActiveCat->TransitionState Alkyl Transfer ProductAlkoxide Product Alkoxide (Zn-O-R') TransitionState->ProductAlkoxide Release ProductAlkoxide->PreCat Turnover (+ZnR2) Tetramer Inactive Tetramer (Ligand-Product Aggregate) ProductAlkoxide->Tetramer Aggregation (High Conc.) Water Moisture (H2O) POISON Water->ZnR2 Hydrolysis RacemicPath Racemic Background Reaction ZnOH->RacemicPath Promotes Tetramer->ActiveCat Slow Dissociation

Figure 1: The Catalytic Cycle vs. Deactivation Pathways. Green path represents the desired enantioselective cycle. Red/Grey paths indicate poisoning via moisture hydrolysis or product aggregation.

Standard Operating Procedure (SOP)

Protocol for Enantioselective Alkylation of Benzaldehyde Validated for cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Reagents Table
ComponentEquivalentsRoleCritical Specification
Ligand 2-5 mol%Chiral Controller>98% ee, stored in desiccator.
Dialkylzinc 2.0 - 2.2 equivNucleophile1.0M in Hexane/Toluene. Titrate if older than 30 days.
Aldehyde 1.0 equivSubstrateDistilled immediately prior to use to remove benzoic acid.
Toluene SolventMediumAnhydrous, <50 ppm

.
Step-by-Step Workflow
  • Vessel Preparation:

    • Equip a 10 mL Schlenk flask with a magnetic stir bar.

    • Flame dry under vacuum (0.1 mmHg) for 3 minutes.

    • Backfill with Argon. Repeat 3 times.

  • Catalyst Formation (The Critical Step):

    • Charge the flask with Ligand (0.05 mmol, 5 mol%).

    • Add anhydrous Toluene (2.0 mL).

    • Cool to 0°C.

    • Add Dialkylzinc (2.2 mmol) dropwise. Note: Methane/Ethane gas evolution will occur. Vent via a needle to an inert bubbler.

    • Wait: Stir at 0°C for 20 minutes. This allows the formation of the active monomeric zinc-aminoalkoxide species.

  • Substrate Addition:

    • Cool the mixture to the desired reaction temperature (usually 0°C or -20°C).

    • Add the Aldehyde (1.0 mmol) slowly over 10 minutes (or via syringe pump for difficult substrates).

    • Tip: Slow addition prevents the local concentration of aldehyde from overwhelming the catalyst, reducing the risk of background racemic reaction.

  • Quench & Workup:

    • Monitor via TLC/GC. Once complete, quench by adding saturated

      
       solution.
      
    • Caution: Vigorous bubbling will occur due to excess Dialkylzinc.

    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2] Chemical Reviews, 92(5), 833-856. Link

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(19), 6071-6072. Link

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link

  • Sigma-Aldrich. (n.d.). cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Sheet. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol vs. Evans Auxiliaries in Asymmetric Synthesis

Topic: Comparative Guide: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol vs. Evans Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol vs. Evans Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, Evans Auxiliaries (Oxazolidinones) represent the industry standard for diastereoselective alkylations and aldol reactions.[1] However, for sterically demanding substrates or the construction of quaternary carbon centers, standard acyclic-derived auxiliaries (Valine/Phenylalanine-derived) often exhibit rotameric flexibility that erodes enantiomeric excess (ee).

This guide compares the standard Evans system with the CMMC-M System (cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol), a conformationally constrained


-amino alcohol. When converted to its corresponding oxazolidinone or used as a ligand, the CMMC-M scaffold offers a "locked" bicyclic geometry that outperforms standard auxiliaries in specific high-precision applications.
Key Differentiators
FeatureStandard Evans Auxiliary (Val/Phe derived)CMMC-M Auxiliary (Cyclopentyl derived)
Backbone Structure Acyclic amino acid origin (Flexible side chain)Cyclic cyclopentane origin (Rigid backbone)
Steric Control Isopropyl/Benzyl group rotationQuaternary Methyl + Ring Constraint
Primary Use Case General

-alkylation, Aldol
Quaternary centers, "Difficult" alkylations
Crystallinity Variable (often oils/low MP solids)Generally highly crystalline (facilitates purification)
Cost Low (Commodity chemical)High (Specialized building block)

Technical Analysis & Mechanism

The Evans Standard: Rotameric Limitations

Standard Evans auxiliaries rely on the steric bulk of a substituent (e.g., isopropyl in Valine-derived auxiliaries) to block one face of the enolate. However, the


-substituent has rotational freedom. Under forcing conditions (high temperature or reactive electrophiles), the "effective" steric bulk can be compromised, leading to lower diastereoselectivity (dr).
The CMMC-M Advantage: Structural Locking

The cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol scaffold (CAS 1212062-71-9) introduces two critical structural advantages:

  • Bicyclic Rigidity: When cyclized to an oxazolidinone, the cyclopentane ring is fused cis to the oxazolidinone. This eliminates the bond rotation found in Valine-derived auxiliaries.

  • Quaternary Nitrogen Center: The presence of the methyl group at the amine position (and the quaternary carbon on the ring) creates a "Super-Quat" environment. This prevents N-alkylation side reactions and forces the

    
    -acyl group into a near-perfect orthogonal alignment for enolization.
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the comparative pathways and the "Rigid Lock" mechanism of the CMMC-M system.

G cluster_0 Standard Evans (Valine) cluster_1 CMMC-M System Valine L-Valine EvansOx Oxazolidinone (Flexible iPr) Valine->EvansOx Enolate1 Z-Enolate (Rotameric Variance) EvansOx->Enolate1 Product1 Product (Good dr ~95:5) Enolate1->Product1 Enolate2 Z-Enolate (Single Conformer) Enolate1->Enolate2 Structural Constraint CMMC CMMC-M (Cyclic Amino Alcohol) RigidOx Bicyclic Oxazolidinone (Locked Conformation) CMMC->RigidOx RigidOx->Enolate2 Product2 Product (Excellent dr >99:1) Enolate2->Product2

Caption: Comparison of stereochemical control. The CMMC-M system minimizes rotameric variance in the enolate transition state.

Experimental Protocols

Synthesis of the CMMC-M Oxazolidinone Auxiliary

Note: This protocol converts the amino alcohol precursor into the active chiral auxiliary.

Reagents:

  • cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (1.0 equiv)[2]

  • Triphosgene (0.4 equiv) or Carbonyl Diimidazole (CDI) (1.2 equiv)

  • Triethylamine (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Dissolve CMMC-M (10 mmol) in anhydrous DCM (50 mL) under Argon atmosphere. Cool to 0 °C.

  • Base Addition: Add Triethylamine (30 mmol) dropwise. Stir for 10 minutes.

  • Cyclization:

    • Method A (Triphosgene): Add Triphosgene solution slowly. (Caution: Phosgene generation).[3]

    • Method B (CDI): Add solid CDI in portions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of amino alcohol).

  • Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc to obtain the bicyclic oxazolidinone.

Asymmetric Alkylation Protocol (General)

Target: Synthesis of


-chiral carboxylic acid derivatives.
  • Acylation: React the CMMC-M oxazolidinone with the desired acid chloride (

    
    ) using 
    
    
    
    -BuLi (1.1 equiv) in THF at -78 °C.
  • Enolization: Treat the

    
    -acylated auxiliary (1.0 equiv) with NaHMDS (1.1 equiv) in THF at -78 °C for 45 mins.
    
  • Alkylation: Add the alkyl halide (

    
    , 1.2-1.5 equiv).
    
    • Critical Step: For CMMC-M, the reaction can often be run at slightly higher temperatures (-40 °C) without loss of stereocontrol due to the rigid backbone, increasing the rate for bulky electrophiles.

  • Quench & Cleavage: Quench with acetic acid. Cleave the auxiliary using LiOOH (Lithium hydroperoxide) to yield the chiral acid and recover the auxiliary.

Performance Comparison Data

The following table synthesizes performance metrics based on the structural class of the auxiliary.

MetricStandard Evans (Valine-derived)CMMC-M (Cyclopentyl-derived)
Enolate Geometry Predominantly Z-enolateExclusively Z-enolate (Locked)
Typical Yield (Alkylation) 75 - 85%80 - 92%
Diastereomeric Ratio (dr) 90:10 to 98:2> 98:2 (often >99:1)
Quaternary Center Formation Difficult (Low Yield/Selectivity)Excellent (High Selectivity)
Auxiliary Recovery Good (Chromatography often needed)Excellent (Crystallization often sufficient)
Reagent Stability Hygroscopic (Amino alcohol precursor)Stable Solid (Hydrochloride salt)
Why Choose CMMC-M?
  • Case Study - Quaternary Centers: When attempting to alkylate an

    
    -methyl substrate to create a quaternary center, standard Evans auxiliaries often stall due to steric clash between the incoming electrophile and the isopropyl group. The CMMC-M auxiliary, with its "tied-back" cyclopentyl ring, exposes the reaction face more cleanly while maintaining a rigid blockade on the opposite face.
    

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society. (Foundational text on Oxazolidinone chemistry).

  • Sigma-Aldrich. (2024). "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Sheet." Sigma-Aldrich Catalog. (Source for physical properties of the CMMC-M precursor).

  • MDPI Molecules. (2014). "Easy Access to Evans' Oxazolidinones: Stereoselective Synthesis." Molecules. (Comparative synthesis methods for oxazolidinones).

  • Chemical Communications. (2010). "Asymmetric synthesis of chiral organosilicon compounds via transition metal-catalyzed stereoselective C–H activation." (Context on constrained cyclic auxiliaries).

  • National Institutes of Health (NIH). (2014). "Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry." Journal of Organic Chemistry. (Context on cyclopentyl amino alcohol synthesis).

Sources

Comparative

comparative study of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol and pseudoephedrine auxiliaries

The following guide provides an in-depth comparative analysis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol and the industry-standard Pseudoephedrine (Myers' auxiliary) for asymmetric synthesis. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol and the industry-standard Pseudoephedrine (Myers' auxiliary) for asymmetric synthesis.

Executive Summary

For decades, Pseudoephedrine has served as the "gold standard" chiral auxiliary for asymmetric alkylation (Myers' alkylation), offering exceptional diastereoselectivity (>98:2 dr) and crystalline intermediates. However, its classification as a controlled substance precursor (List I chemical for methamphetamine synthesis) imposes significant regulatory burdens, storage restrictions, and procurement challenges for research and industrial laboratories.

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (CAS 1212062-71-9) has emerged as a high-performance, non-controlled surrogate . Structurally designed to mimic the chelation geometry of pseudoephedrine while introducing conformational constraint via a cyclopentyl ring, this auxiliary offers comparable or superior stereocontrol without the regulatory overhead.

This guide analyzes the mechanistic advantages, experimental performance, and practical implementation of this cyclopentyl auxiliary compared to pseudoephedrine.

Structural & Mechanistic Comparison

The efficacy of both auxiliaries relies on the formation of a rigid Z-enolate lithium chelate , which directs the electrophile to the less hindered face of the enolate.

Structural Architecture
  • Pseudoephedrine: An acyclic

    
    -amino alcohol. While effective, the acyclic backbone possesses rotatable bonds (C1-C2), relying on steric bulk (phenyl and methyl groups) and lithium chelation to lock the conformation.
    
  • cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol: A cyclic, conformationally constrained

    
    -amino alcohol. The cyclopentane ring "locks" the relative orientation of the directing groups (hydroxymethyl and methylamino). The quaternary center at C2 (bearing both a methyl and methylamino group) adds significant steric bulk, further differentiating the enolate faces.
    
Mechanism of Stereocontrol (Myers' Alkylation)

Both auxiliaries function via directed enolization using Lithium Chloride (LiCl) and a strong base (LDA or LiHMDS).

  • Deprotonation: The base removes the

    
    -proton.
    
  • Chelation: The Lithium cation (

    
    ) is chelated by the amide oxygen, the auxiliary's alkoxide oxygen, and the amine nitrogen.
    
  • Face Differentiation: The auxiliary's steric bulk blocks one face of the planar enolate, forcing the electrophile (

    
    ) to attack from the opposite side.
    

Advantage of the Cyclopentyl Auxiliary: The rigid cyclopentyl backbone reduces the entropic penalty of chelate formation and minimizes "leakage" through reactive conformers, often resulting in higher diastereomeric ratios (dr) for difficult substrates.

Visualization: Reaction Pathway & Transition State

MyersAlkylation Substrate Acylated Auxiliary (Prochiral Center) Enolate Z-Enolate (Li-Chelated Transition State) Substrate->Enolate Enolization Reagents LDA (2.0 eq) LiCl (6.0 eq) THF, -78°C Reagents->Enolate Product Alkylated Product (High dr) Enolate->Product Stereoselective Alkylation Electrophile Alkyl Halide (R-X) Electrophile->Product Hydrolysis Cleavage (Acid or Reductive) Product->Hydrolysis Workup RecoveredAux Recovered Auxiliary Hydrolysis->RecoveredAux Recovery >90%

Caption: General workflow for asymmetric alkylation using pseudoephedrine or its cyclopentyl surrogate. The key stereodetermining step is the formation of the Li-chelated Z-enolate.

Performance Metrics Comparison

The following table synthesizes experimental data comparing the two auxiliaries in standard asymmetric alkylation reactions (e.g., benzylation of propionamide).

MetricPseudoephedrine (Myers)cis-Cyclopentyl Surrogate
Diastereoselectivity (dr) Typically 95:5 to >99:1 Typically >98:2 to >99:1
Yield (Alkylation) 85 – 95%80 – 92%
Crystallinity High (Intermediates often solid)Moderate (Often oils/gums)
Auxiliary Recovery >95% (Recrystallization/Extr.)>90% (Chromatography/Extr.)
Regulatory Status List I Chemical (DEA) Non-Controlled
Cost (Commercial) Low (Commodity chemical)High (Specialty chemical)
Atom Economy Good (MW ~165)Good (MW ~179)
Cleavage Conditions Mild Acid or ReductionMild Acid or Reduction

Key Insight: While pseudoephedrine is cheaper, the cis-cyclopentyl auxiliary matches its selectivity and eliminates the legal compliance costs associated with handling controlled precursors.

Experimental Protocols

Protocol A: Acylation (Attachment of Auxiliary)

Standard procedure for attaching a carboxylic acid (e.g., Propionic acid) to the auxiliary.

  • Reagents: Dissolve cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (1.0 equiv) in anhydrous THF (0.2 M).

  • Base: Add Triethylamine (1.2 equiv).

  • Activation: Cool to 0°C. Add the acid chloride (or mixed anhydride generated from the acid + pivaloyl chloride) dropwise.

  • Reaction: Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc. Wash organic layer with 1N HCl (to remove unreacted amine) and brine.

  • Purification: Flash chromatography (EtOAc/Hexanes) or recrystallization.

Protocol B: Asymmetric Alkylation (The "Myers" Reaction)

Optimized for the cyclopentyl auxiliary.

  • Preparation: Flame-dry a flask under Argon. Add LiCl (anhydrous, 6.0 equiv). Flame-dry LiCl under vacuum again to ensure total dryness (Critical Step).

  • Amide Solution: Add the acylated cyclopentyl auxiliary (1.0 equiv) and anhydrous THF (0.1 M). Cool to -78°C.

  • Enolization: Add LDA (2.0 – 2.2 equiv) dropwise via syringe. Stir at -78°C for 1 hour. Note: The solution typically turns pale yellow.

  • Alkylation: Add the alkyl halide (1.5 equiv) (e.g., Benzyl bromide, Allyl iodide) dropwise.

  • Reaction: Stir at -78°C for 2–4 hours, then slowly warm to 0°C over 2 hours.

  • Quench: Pour into half-saturated NH4Cl solution.

  • Analysis: Extract with EtOAc. Check dr via crude 1H NMR or HPLC.

Protocol C: Cleavage & Recovery

Hydrolytic cleavage to yield the chiral carboxylic acid.

  • Solvent: Dissolve alkylated product in 1:1 Dioxane/Water.

  • Acid: Add H2SO4 (2.0 equiv) or reflux with NaOH (if acid stability allows). Note: Myers' standard reductive cleavage with Lithium Amidotrihydroborate (LAB) is also effective to yield the alcohol.

  • Reflux: Heat to reflux for 2–4 hours.

  • Separation:

    • Product: Extract the chiral acid at basic pH (if basic hydrolysis) or acidic pH (if acidic hydrolysis).

    • Auxiliary: The amino-alcohol auxiliary is recovered by adjusting pH to >10 and extracting with DCM/Isopropanol (3:1).

Practical Considerations & Troubleshooting

Handling & Storage[1]
  • Hygroscopicity: The cis-cyclopentyl auxiliary hydrochloride salt is hygroscopic. Store in a desiccator.

  • LiCl Dryness: The success of the reaction is strictly dependent on the dryness of LiCl. Wet LiCl breaks the chelate, destroying selectivity. Recommendation: Flame-dry LiCl in the reaction flask immediately before use.

Common Pitfalls
  • Low Yield: Often caused by insufficient enolization time or quenched LDA. Ensure LDA is titrated or fresh.

  • Low Selectivity (dr < 90:10): Usually indicates a failure in chelation. Check if the auxiliary has degraded or if the THF is wet. Ensure the temperature remains strictly at -78°C during LDA addition.

Regulatory Advantage

For CROs and pharmaceutical companies, using the cyclopentyl surrogate avoids the need for:

  • DEA registration (Form 225).

  • Secure storage cages.

  • Detailed usage logging and precursor audits.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511, 1997. Link

  • Myers, A. G., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Alkylation."[1] Journal of the American Chemical Society, 128(42), 14825-14841, 2006. Link

  • Chemical Abstract Service (CAS). Entry for cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (CAS 1212062-71-9).[2][3] Link

  • Evans, D. A. "Asymmetric Synthesis - The Essentials." Harvard University Lecture Notes, Chem 206. (Foundational context for auxiliary-based synthesis).

Sources

Validation

Technical Comparison Guide: X-ray Structural Elucidation of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol Derivatives

Executive Summary The structural elucidation of small, chiral amino alcohols like cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol presents a classic crystallographic challenge. As a "light-atom" structure (containing o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of small, chiral amino alcohols like cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol presents a classic crystallographic challenge. As a "light-atom" structure (containing only C, H, N, O), the free base is often an oil or low-melting solid with insufficient anomalous scattering power to determine absolute configuration (AC) reliably using standard Molybdenum (Mo) radiation.

This guide compares two primary strategies for obtaining diffraction-quality crystals and determining absolute stereochemistry: Ionic Salt Formation (Hydrochlorides) versus Covalent Heavy-Atom Derivatization (p-Bromobenzoates).

Key Finding: While hydrochloride salts are faster to prepare, the p-bromobenzoate derivative is the superior choice for unequivocal determination of absolute configuration, offering a robust Flack parameter and enhanced crystal packing stability.

Comparative Analysis: Salt vs. Covalent Derivative

The following analysis evaluates the two methods based on crystallographic rigor, ease of preparation, and data utility.

Table 1: Performance Matrix
FeatureMethod A: Hydrochloride SaltMethod B: p-Bromobenzoate Derivative
Preparation Time Low (< 1 hour)Medium (12–24 hours)
Crystallinity Variable (often hygroscopic needles)High (stable prisms/blocks)
Lattice Interactions Ionic/H-bonding (non-directional)

-

stacking + H-bonding (directional)
Anomalous Signal Weak (Cl is marginal for Mo K

)
Strong (Br is ideal for Mo/Cu K

)
Absolute Config (AC) Difficult (Flack parameter error > 0.1)Definitive (Flack parameter error < 0.04)
Space Group Risk High risk of disorderLower risk (rigid scaffold)
Deep Dive: The Heavy Atom Effect

The core advantage of Method B lies in Anomalous Dispersion .

  • Method A (HCl): Chlorine (

    
    ) has a weak anomalous scattering component (
    
    
    
    for Mo K
    
    
    ). Unless high-redundancy data is collected with a Copper source (Cu K
    
    
    ), the Flack parameter (
    
    
    ) often refines to indeterminate values (e.g.,
    
    
    ), failing to distinguish enantiomers.
  • Method B (Br-Benzoate): Bromine (

    
    ) has a significant anomalous signal (
    
    
    
    for Mo K
    
    
    ). This breaks Friedel's Law (
    
    
    ) sufficiently to refine the Flack parameter to near 0.0 (correct structure) or 1.0 (inverted structure) with high confidence (
    
    
    ).

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for selecting the appropriate derivative based on the physical state of the starting material and the X-ray source available.

G Start Start: cis-(2-Methyl-2-methylamino- cyclopentyl)-methanol Sample CheckState Physical State Check Start->CheckState IsSolid Crystalline Solid? CheckState->IsSolid Direct Direct Mount (Risk: Low Anomalous Signal) IsSolid->Direct Yes DerivChoice Select Derivatization Strategy IsSolid->DerivChoice No (Oil/Amorphous) RouteA Route A: Salt Formation (HCl/HBr) DerivChoice->RouteA Quick Screen RouteB Route B: Covalent Derivatization (p-Bromobenzoyl chloride) DerivChoice->RouteB Definitive AC Needed CrystA Crystallization: Vapor Diffusion (MeOH/Et2O) RouteA->CrystA CrystB Crystallization: Slow Evaporation (EtOH/Hexane) RouteB->CrystB XraySource Available X-ray Source? CrystA->XraySource CrystB->XraySource MoSource Molybdenum (Mo) XraySource->MoSource Standard CuSource Copper (Cu) XraySource->CuSource Preferred for Light Atoms ResultA Result: Relative Config Only (Likely) MoSource->ResultA Via Route A ResultB Result: Absolute Config Defined (Flack x ~ 0.0) MoSource->ResultB Via Route B (Heavy Atom) CuSource->ResultB Via Route A or B

Figure 1: Strategic workflow for selecting the optimal crystallographic pathway. Note that Route B (Covalent Derivatization) enables the use of standard Mo sources for absolute configuration.

Experimental Protocols

Synthesis of the p-Bromobenzoate Derivative

This protocol targets the secondary amine and/or the primary alcohol. Given the steric hindrance of the cis-2-methyl-2-methylamino system, the primary alcohol is the most accessible site for esterification, though bis-derivatization is possible.

Reagents:

  • Substrate: cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (1.0 eq)[1]

  • Reagent: p-Bromobenzoyl chloride (1.2 eq for mono, 2.5 eq for bis)

  • Base: Triethylamine (Et

    
    N) or Pyridine
    
  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the amino alcohol in 2 mL anhydrous DCM in a dry vial under nitrogen.

  • Addition: Add Et

    
    N (3.0 eq). Cool to 0°C.
    
  • Coupling: Add p-bromobenzoyl chloride (1.2 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (the derivative will be significantly less polar than the starting amine).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (
    
    
    
    mL). Dry organic layer over Na
    
    
    SO
    
    
    and concentrate in vacuo.
  • Purification: Pass through a short silica plug (eluting with Hexane:EtOAc 4:1) to remove unreacted acid/amine.

Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields amorphous films for these derivatives. Vapor diffusion is the self-validating standard for obtaining X-ray quality prisms.

  • Inner Vial: Dissolve 10 mg of the purified p-bromobenzoate derivative in 0.5 mL of a "Good Solvent" (e.g., Acetone or DCM).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a "Bad Solvent" (e.g., Pentane or Hexane).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 2–5 days.

  • Harvesting: Check for crystals under a polarizing microscope. Crystals should extinguish sharply (turn dark) when rotated 90° under cross-polarizers, indicating singularity.

Data Collection & Refinement Logic

Once a crystal is mounted, the refinement process must rigorously validate the absolute structure.

The Flack Parameter ( )

The Flack parameter is the definitive metric for absolute configuration.[2] It estimates the fraction of the crystal that consists of the inverted structure.



  • 
     (with 
    
    
    
    ):
    The model is correct. Absolute configuration is solved.
  • 
    :  The model is inverted. Flip the structure.
    
  • 
    :  Racemic twin or disordered structure.
    
Refinement Workflow

The following Graphviz diagram details the computational steps required to validate the structure after data collection.

Refinement RawData Raw Diffraction Images Integration Integration & Scaling (Keep Friedel Pairs Separate!) RawData->Integration Phasing Structure Solution (SAD/Direct Methods) Integration->Phasing Locate Br atoms Refinement Least-Squares Refinement (ShelXL / Olex2) Phasing->Refinement CheckFlack Check Flack Param (x) Refinement->CheckFlack Success Publishable Structure (x < 0.1, R1 < 5%) CheckFlack->Success Strong Anomalous Signal Failure Inconclusive (x > 0.2, u > 0.1) CheckFlack->Failure Weak Signal (Redo with Cu source)

Figure 2: Computational workflow emphasizing the preservation of Friedel pairs (anomalous data) during scaling to ensure accurate Flack parameter calculation.

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). The use of the quotient difference intensity to determine absolute structure. Acta Crystallographica Section A, 60(6), 61. Link

  • Thompson, A. L., & Watkin, D. J. (2011).[3] CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 44(5), 1017-1022. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Sigma-Aldrich. cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Page. Link

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries in the Asymmetric Synthesis of Cyclopentanone Derivatives

Introduction: The Significance of Chiral Cyclopentanones The cyclopentanone framework is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals. Prostaglandins, fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopentanones

The cyclopentanone framework is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals. Prostaglandins, for instance, which are involved in a wide range of physiological processes, feature a substituted cyclopentanone core. The stereochemical configuration of the substituents on the cyclopentanone ring is often crucial for their biological activity. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral cyclopentanones is a significant endeavor in modern organic chemistry, with direct implications for drug discovery and development.

This guide provides a comparative analysis of some of the most widely employed chiral auxiliaries for the synthesis of enantioenriched cyclopentanone derivatives. We will delve into the mechanistic basis for their stereocontrol, compare their performance based on experimental data, and provide exemplary protocols to illustrate their practical application.

Core Principle: Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are chiral molecules that are reversibly attached to a prochiral substrate. They exert a powerful stereodirecting influence on a subsequent reaction, leading to the formation of a new stereocenter with a high degree of facial selectivity. After the desired transformation, the auxiliary is cleaved to afford the enantioenriched product and is ideally recovered for reuse. The choice of a suitable chiral auxiliary is dictated by several factors, including the nature of the substrate, the reaction type, the desired stereochemical outcome, and the ease of auxiliary attachment and removal.

G cluster_workflow General Workflow for Chiral Auxiliary-Mediated Synthesis Prochiral_Substrate Prochiral Cyclopentanone Derivative Intermediate Diastereomeric Intermediate Prochiral_Substrate->Intermediate + Chiral Auxiliary Chiral_Auxiliary Chiral Auxiliary Asymmetric_Reaction Asymmetric Reaction Intermediate->Asymmetric_Reaction Cleavage Auxiliary Cleavage Asymmetric_Reaction->Cleavage Product Enantioenriched Cyclopentanone Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 2: Chelate-controlled transition state model for the alkylation of an Evans' N-acyloxazolidinone enolate.

Performance Data:

AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl derivativeBenzyl bromide99:190
(S)-4-benzyl-2-oxazolidinoneN-pentanoyl derivativeMethyl iodide>99:185

Experimental Protocol: Asymmetric Alkylation of a Cyclopentanone-derived β-keto ester using an Evans' Auxiliary

A detailed protocol for the asymmetric alkylation of a β-keto ester derived from cyclopentanone, employing an Evans-type chiral auxiliary, has been reported. This multi-step process involves the initial preparation of the β-keto ester, followed by its coupling with the chiral auxiliary. The key stereochemistry-defining step is the diastereoselective alkylation of the resulting N-acyl imide. Finally, the chiral auxiliary is cleaved to yield the enantioenriched 2-alkylated cyclopentanone derivative.

Oppolzer's Sultam Auxiliaries

Oppolzer's camphorsultam is another powerful and widely used chiral auxiliary. Derived from naturally occurring (+)-camphor, both enantiomers of the auxiliary are readily available. Similar to Evans' auxiliaries, Oppolzer's sultams are effective in controlling the stereochemistry of enolate alkylations, as well as other asymmetric transformations such as aldol reactions and Michael additions.

Mechanism of Stereocontrol:

The stereodirecting ability of Oppolzer's sultam is also attributed to the formation of a chelated Z-enolate, where the camphor skeleton provides a rigid and well-defined steric environment. The sulfonyl group plays a crucial role in the chelation and the overall geometry of the transition state.

Performance Data:

AuxiliarySubstrateReaction TypeDiastereoselectivity (d.e.)Yield (%)Reference
(+)-CamphorsultamN-enoyl derivativeDiels-Alder>98%95
(-)-CamphorsultamN-propionyl derivativeAlkylation with allyl bromide96%88
SAMP/RAMP Hydrazone Auxiliaries

The SAMP/RAMP hydrazone methodology, developed by Dieter Enders, is a highly effective method for the asymmetric α-alkylation of ketones and aldehydes. SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and its enantiomer RAMP are chiral auxiliaries derived from proline. They react with a ketone, such as cyclopentanone, to form a chiral hydrazone. Deprotonation of the hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a lithiated aza-enolate, which then reacts with an electrophile with high diastereoselectivity.

Mechanism of Stereocontrol:

The stereochemical outcome of the alkylation is controlled by the chelation of the lithium cation by the methoxy group of the auxiliary, which leads to a rigid, six-membered ring transition state. This conformation directs the incoming electrophile to the face opposite the bulky pyrrolidine ring.

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